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4-amino-3-chloro-N-methylbenzamide Documentation Hub

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  • Product: 4-amino-3-chloro-N-methylbenzamide
  • CAS: 408316-92-7

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 4-Amino-3-Chloro-N-Methylbenzamide Derivatives

Executive Summary The benzamide pharmacophore has long been a cornerstone of medicinal chemistry, historically associated with dopamine D2 antagonism and 5-HT4 agonism (e.g., metoclopramide). However, the specific scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide pharmacophore has long been a cornerstone of medicinal chemistry, historically associated with dopamine D2 antagonism and 5-HT4 agonism (e.g., metoclopramide). However, the specific scaffold 4-amino-3-chloro-N-methylbenzamide represents a distinct structural vector. Unlike its ortho-methoxy counterparts used in gastroenterology, this scaffold has emerged as a critical "privileged structure" in modern oncology, serving as a key building block for Menin-MLL inhibitors , Mps1 (TTK) kinase inhibitors , and EGFR-targeting agents .

This guide dissects the pharmacological utility of 4-amino-3-chloro-N-methylbenzamide derivatives, moving beyond classical GPCR modulation to explore their role in disrupting protein-protein interactions (PPIs) and kinase signaling cascades in aggressive leukemias and solid tumors.

Part 1: Chemical Basis & Structural Activity Relationship (SAR)

The Scaffold Architecture

The core structure, 4-amino-3-chloro-N-methylbenzamide , possesses three distinct vectors for derivatization, enabling high-affinity interactions with diverse biological targets.

  • Vector A (4-Amino Group): The primary nucleophilic site. In Menin-MLL inhibitors, this nitrogen often participates in hydrogen bonding or is derivatized to extend into deep hydrophobic pockets (e.g., linking to pyrrolopyridines).

  • Vector B (3-Chloro Substituent): Provides steric bulk and lipophilicity (Cl is a bioisostere for methyl but with distinct electronic withdrawal). It locks the conformation of the benzamide ring relative to the amide bond, crucial for binding entropy.

  • Vector C (N-Methyl Amide): Acts as a hydrogen bond donor/acceptor motif. The methyl group restricts rotation, favoring planar conformations that mimic peptide bonds—essential for peptidomimetic inhibitors.

Distinction from Metoclopramide

It is critical to distinguish this scaffold from metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide).

  • Metoclopramide: Contains a 2-methoxy group and a 5-chloro substituent. This specific pattern drives D2 receptor affinity.

  • 4-amino-3-chloro-N-methylbenzamide: Lacks the 2-methoxy group and shifts the chlorine to the 3-position. This alteration significantly reduces D2 affinity, repurposing the molecule as a scaffold for intracellular targets (kinases and nuclear transcription factors) rather than G-protein coupled receptors.

Part 2: Primary Pharmacological Targets

Menin-MLL Inhibition (Leukemia)

The most potent application of this scaffold lies in the inhibition of the Menin-MLL (Mixed Lineage Leukemia) interaction.

  • Mechanism: The MLL1 protein (a histone methyltransferase) fuses with partners (e.g., AF9, ENL) in specific leukemias. This fusion protein binds to Menin to upregulate leukemogenic genes (HOXA9, MEIS1).

  • Role of the Scaffold: Derivatives of 4-amino-3-chloro-N-methylbenzamide act as small-molecule mimetics that bind to the central cavity of Menin, displacing the MLL fusion protein.

  • Therapeutic Outcome: Restoration of differentiation and apoptosis in MLL-rearranged acute myeloid leukemia (AML).

Mps1 (TTK) Kinase Inhibition
  • Target: Monopolar Spindle 1 (Mps1) kinase is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).

  • Pharmacology: Derivatives linked to pyrrolopyridines inhibit Mps1 autophosphorylation. This forces cells with unaligned chromosomes to exit mitosis prematurely, leading to "mitotic catastrophe" and cell death (aneuploidy-induced apoptosis).

EGFR Tyrosine Kinase Inhibition
  • Target: Epidermal Growth Factor Receptor (EGFR).[1]

  • Utility: 4-amino-3-chloro benzoate ester derivatives have shown capacity to dock into the ATP-binding pocket of EGFR, inhibiting downstream proliferation signaling (Ras-RAF-MEK-ERK) in non-small cell lung cancer (NSCLC) models.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent pharmacological pathways targeted by derivatives of this scaffold.

Pharmacological_Pathways Scaffold 4-Amino-3-Chloro- N-Methylbenzamide Derivatives Menin Target: Menin-MLL Interaction Scaffold->Menin Mps1 Target: Mps1 (TTK) Kinase Scaffold->Mps1 EGFR Target: EGFR Tyrosine Kinase Scaffold->EGFR BlockPPI Block Menin-MLL Complex Formation Menin->BlockPPI InhibPhos Inhibit SAC Signaling Mps1->InhibPhos BlockATP Competes with ATP at Active Site EGFR->BlockATP Diff Re-differentiation (HOXA9 Downreg) BlockPPI->Diff Cata Mitotic Catastrophe (Aneuploidy) InhibPhos->Cata Apop Apoptosis (Caspase 3/8) BlockATP->Apop

Figure 1: Divergent pharmacological mechanisms of 4-amino-3-chloro-N-methylbenzamide derivatives in oncology.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold

Context: High-purity synthesis is required to avoid regioisomers that alter biological activity.

Reagents: 3-chloro-4-nitrobenzoic acid, Methanamine HCl, HATU, DIPEA, Iron powder (Fe), NH4Cl.

  • Amide Coupling:

    • Dissolve 3-chloro-4-nitrobenzoic acid (1 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (4 equiv) at 0°C.

    • Add Methanamine HCl (1.1 equiv).[2] Stir at RT for 2 hours.

    • Validation: LC-MS should show (M+H)+ peak at ~215.4 (Nitro-intermediate).

  • Nitro Reduction:

    • Dissolve the intermediate in EtOH/Sat. NH4Cl (1:1).

    • Add Fe powder (6 equiv).[2] Heat to 70°C for 1 hour.

    • Filter through Celite to remove iron residues.

    • Concentrate filtrate.[2]

    • Yield: Expect ~93% as a yellow solid.[2]

    • Validation: LC-MS (M+H)+ 185.1; 1H-NMR confirms loss of nitro group and appearance of amino protons.

Menin-MLL Interaction Assay (HTRF/AlphaLISA)

Purpose: To quantify the IC50 of derivatives against the Menin-MLL protein-protein interaction.

Materials:

  • Recombinant Human Menin (His-tagged).

  • Biotinylated MLL peptide (containing the MBM1 motif).

  • AlphaLISA Acceptor beads (Anti-His) and Donor beads (Streptavidin).

Protocol:

  • Preparation: Dilute compounds in DMSO (serial dilutions).

  • Incubation: Mix 4 nM His-Menin and 4 nM Biotin-MLL peptide in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

  • Treatment: Add 100 nL of compound solution to 10 µL of protein mix in a 384-well OptiPlate. Incubate for 1 hour at RT.

  • Detection: Add 10 µL of Acceptor/Donor bead mix (final conc 20 µg/mL). Incubate for 1 hour in the dark.

  • Readout: Measure signal on an EnVision Multilabel Reader (Excitation 680 nm / Emission 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mps1 Kinase Activity Assay

Purpose: To assess kinase inhibition potency.[3]

Protocol:

  • Reaction Mix: 12.5 nM full-length Mps1 enzyme + 5 mM Fluorescent Peptide Substrate (5FAM-DHT-GFLTEYVATR-CONH2) + 10 mM ATP.

  • Initiation: Add test compound (dissolved in DMSO) to the reaction mix in a black 384-well low volume plate.

  • Kinetics: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction with EDTA.

  • Measurement: Measure fluorescence polarization or mobility shift (caliper assay) to quantify phosphorylated vs. unphosphorylated peptide.

Part 5: Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 3-chloro-4-nitrobenzoic acid Step1 Step 1: Amide Coupling (HATU, DIPEA, MeNH2-HCl) DMF, 0°C -> RT Start->Step1 Inter Intermediate: 3-chloro-N-methyl-4-nitrobenzamide Step1->Inter Step2 Step 2: Nitro Reduction (Fe, NH4Cl) EtOH, 70°C Inter->Step2 Final Final Scaffold: 4-amino-3-chloro-N-methylbenzamide Step2->Final

Figure 2: Synthetic route for the 4-amino-3-chloro-N-methylbenzamide core.

Part 6: Future Perspectives & Conclusion

The 4-amino-3-chloro-N-methylbenzamide scaffold has transcended its origins in simple aromatic chemistry to become a vital tool in targeted oncology. Its rigidity and electronic properties make it an ideal "anchor" for fragment-based drug design, particularly for difficult-to-drug targets like protein-protein interactions (Menin-MLL).

Key Takeaway for Researchers: When designing novel inhibitors using this scaffold, focus on Vector A (4-amino) for extending into hydrophobic pockets of kinases or epigenetic regulators. The 3-chloro group is essential for maintaining the bioactive conformation and should generally be retained or substituted only with groups of similar steric bulk (e.g., -CF3) to preserve binding efficacy.

References

  • Vertex Pharmaceuticals. (2012). Pyrrolopyridineamino derivatives as Mps1 inhibitors. EP Patent 2686318 B1. Link

  • Kura Oncology. (2019). Exo-aza spiro inhibitors of menin-mll interaction. WO Patent 2019/120209 A1. Link

  • Aileron Therapeutics. (2024). Methods for treating cancer (Synthesis of 4-amino-3-chloro-N-methylbenzamide). WO Patent 2024/086809 A1. Link

  • Al-Wahaibi, L. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rasayan J. Chem. (2020). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry, 13(1), 488-496. Link

Sources

Exploratory

4-amino-3-chloro-N-methylbenzamide CAS number and chemical identifiers

[1][2][3][4] Executive Summary & Chemical Identity 4-Amino-3-chloro-N-methylbenzamide is a critical pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors and antiviral agents. Unlike its struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Chemical Identity

4-Amino-3-chloro-N-methylbenzamide is a critical pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors and antiviral agents. Unlike its structural cousin, the antiemetic metoclopramide (which contains a 2-methoxy group and a complex side chain), this molecule represents a "stripped-down" benzamide core. This specific substitution pattern—a primary amine at the para position, a chlorine atom at the meta position, and a simple N-methyl amide—creates a unique electronic and steric profile ideal for binding into the hinge regions of kinases (e.g., Mps1/TTK) or the capsid proteins of the Hepatitis B Virus (HBV).

Chemical Identifiers & Physical Properties
Property Data / Value
CAS Registry Number 408316-92-7
IUPAC Name 4-amino-3-chloro-N-methylbenzamide
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
SMILES CNC(=O)C1=CC(Cl)=C(N)C=C1
InChI Key OMKUCXZFXYVYJX-UHFFFAOYSA-N
Appearance White to off-white solid / crystalline powder
Melting Point 158°C – 161°C (varies by polymorph/purity)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~14.5 (Amide nitrogen)

Synthesis Protocols & Methodology

The synthesis of 4-amino-3-chloro-N-methylbenzamide generally follows two primary pathways. The choice of pathway depends on the availability of starting materials and the tolerance for specific impurities (e.g., des-chloro byproducts).

Pathway A: The Nitro-Reduction Route (High Purity)

This is the preferred industrial route as it avoids the potential for aniline oxidation during the amide coupling step.

Reaction Scheme:

  • Amide Coupling: 3-chloro-4-nitrobenzoic acid + Methylamine → 3-chloro-N-methyl-4-nitrobenzamide.

  • Reduction: Nitro group reduction → 4-amino-3-chloro-N-methylbenzamide.

Detailed Protocol

Step 1: Amide Formation

  • Reagents: 3-Chloro-4-nitrobenzoic acid (1.0 equiv), Methylamine HCl (1.1 equiv), HATU (1.1 equiv), DIPEA (4.0 equiv).[1]

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve the acid in DMF under N₂ atmosphere.

    • Add DIPEA and HATU at 0°C; stir for 15 mins to activate the carboxylate.

    • Add Methylamine HCl and warm to Room Temperature (RT). Stir for 2–4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

    • Yield: ~90–95% (Yellow oil/solid).

Step 2: Iron-Mediated Reduction (Bechamp Conditions)

  • Reagents: Nitro-intermediate (from Step 1), Iron powder (6.0 equiv), Ammonium Chloride (sat.[1] aq.).

  • Solvent: Ethanol / Water (1:1).

  • Procedure:

    • Suspend the nitro-intermediate and Iron powder in EtOH.

    • Add saturated aqueous NH₄Cl.

    • Heat to 70°C–80°C with vigorous stirring for 1–2 hours. Critical: Monitor by LCMS for disappearance of the nitro peak (M+H ~215).

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash cake with hot EtOH.

    • Isolation: Concentrate filtrate. If necessary, recrystallize from Ethanol/Heptane.

    • Final Yield: ~93% (White solid).

Pathway B: Direct Coupling (Rapid Discovery Route)

Used when 4-amino-3-chlorobenzoic acid is readily available. Requires careful control to prevent side reactions on the free aniline.

  • Reagents: 4-amino-3-chlorobenzoic acid, Methylamine (2M in THF), EDC·HCl, HOBt.

  • Note: The aniline nitrogen is electron-deficient due to the ortho-chloro group, making it less nucleophilic and reducing the risk of self-coupling, but protection (e.g., Boc) is sometimes recommended for high-yield GMP campaigns.

Synthesis Workflow Diagram

SynthesisPathways Start_Nitro 3-Chloro-4-nitrobenzoic Acid Inter_Nitro Intermediate: 3-Chloro-N-methyl-4-nitrobenzamide Start_Nitro->Inter_Nitro Amide Coupling Start_Amino 4-Amino-3-chlorobenzoic Acid Product TARGET: 4-Amino-3-chloro-N-methylbenzamide (CAS 408316-92-7) Start_Amino->Product Direct Coupling (Lower Yield Risk) Inter_Nitro->Product Nitro Reduction Reagent_1 Methylamine / HATU / DIPEA Reagent_2 Fe / NH4Cl / EtOH (70°C) Reagent_3 Methylamine / EDC / HOBt

Caption: Comparison of the Nitro-Reduction route (Solid Blue Line, Preferred) vs. Direct Coupling (Dashed Yellow Line).

Pharmaceutical Applications & Mechanism of Action

This scaffold is not merely a building block; it serves as a specific "hinge-binder" or "capsid-binder" in medicinal chemistry.

A. Mps1 (TTK) Kinase Inhibition (Oncology)

Monopolar spindle 1 (Mps1) kinase is a key regulator of the Spindle Assembly Checkpoint (SAC).[2] Inhibition of Mps1 causes tumor cells to exit mitosis prematurely with severe chromosomal segregation errors, leading to cell death (aneuploidy catastrophe).

  • Role of the Scaffold: The 4-amino-3-chloro-N-methylbenzamide moiety mimics the adenosine ring of ATP. The amide nitrogen and the aniline amino group form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues). The chlorine atom fills a hydrophobic pocket, enhancing selectivity over other kinases.

  • Key Reference: Used as Intermediate 64 in the synthesis of pyrrolopyridineamino derivatives for cancer therapy [1].

B. Hepatitis B Virus (HBV) Capsid Assembly Modulators
  • Mechanism: HBV capsid assembly modulators (CAMs) bind to the core protein dimer-dimer interface.

  • Role of the Scaffold: The benzamide core provides a rigid linker that orients hydrophobic groups into the specific pockets of the HBV core protein, destabilizing the capsid or accelerating the formation of empty (defective) capsids.

  • Key Reference: Utilized in fused ring pyrimidone derivatives for treating chronic HBV infection [2].[3]

C. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), this compound is a standard entry in FBDD libraries. It allows researchers to probe sub-pockets in proteins (like NAFLD/NASH targets) before growing the molecule into a full lead candidate [3].

Pharmacophore Logic Diagram

Pharmacophore Scaffold 4-Amino-3-chloro-N-methylbenzamide Aniline 4-Amino Group: H-Bond Donor (Kinase Hinge Interaction) Scaffold->Aniline Chlorine 3-Chloro Group: Lipophilic/Steric Fill (Selectivity Filter) Scaffold->Chlorine Amide N-Methyl Amide: H-Bond Acceptor/Donor (Vector for Extension) Scaffold->Amide Target_Mps1 Target: Mps1 (TTK) (Cancer / Mitotic Checkpoint) Aniline->Target_Mps1 H-Bond Chlorine->Target_Mps1 Hydrophobic Target_HBV Target: HBV Core Protein (Antiviral / Capsid Assembly) Amide->Target_HBV Orientation

Caption: Structural Activity Relationship (SAR) mapping of the scaffold to key biological targets.

Handling, Safety, and Storage (GHS)

While less toxic than some complex anilines, this compound must be handled with standard biosafety precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Conditions:

    • Store at 2°C – 8°C (Refrigerate).

    • Keep under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent oxidation of the aniline group (browning).

    • Keep container tightly closed in a dry, well-ventilated place.

References

  • European Patent Office. (2014). Pyrrolopyridineamino derivatives as Mps1 inhibitors.[2] Patent No.[4] EP2686318B1.

  • World Intellectual Property Organization. (2020). Fused ring pyrimidone derivatives for use in the treatment of HBV infection.[3] Patent No.[4] WO2020182990A1.

  • United States Patent and Trademark Office. (2018). Amino-aryl-benzamide compounds and methods of use thereof (NAFLD/NASH). US Patent App.[5] 2018/0318240.[4]

  • Sigma-Aldrich. (2024). Product Specification: 4-amino-3-chloro-N-methylbenzamide (CAS 408316-92-7).[4][6][7]

  • BenchChem. (2024). Synthesis Protocols for Chlorobenzamide Derivatives.

Sources

Foundational

The Strategic Role of 4-Amino-3-Chloro-N-Methylbenzamide in Drug Discovery

The following technical guide details the role, synthesis, and medicinal chemistry applications of 4-amino-3-chloro-N-methylbenzamide , a critical pharmacophore scaffold in modern drug discovery. Technical Guide & Whitep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and medicinal chemistry applications of 4-amino-3-chloro-N-methylbenzamide , a critical pharmacophore scaffold in modern drug discovery.

Technical Guide & Whitepaper

Executive Summary

4-amino-3-chloro-N-methylbenzamide (CAS: 408316-92-7 ) is a specialized benzamide derivative that serves as a high-value "privileged scaffold" in medicinal chemistry.[1][2] Unlike its structural cousin Metoclopramide (a D2 antagonist), this molecule lacks the ortho-methoxy group, rendering it a distinct pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) .

It is primarily deployed as a hinge-binding motif in kinase inhibitors (e.g., Mps1, TTK) and as a stabilizing core in antivirals (HBV) and p53 reactivators. Its utility stems from the specific arrangement of the 3-chloro and 4-amino groups, which provide a balance of electronic density, lipophilicity, and hydrogen-bonding capability essential for high-affinity protein-ligand interactions.

Chemical Identity & Structural Analysis[3][4]

Molecular Profile
PropertySpecification
IUPAC Name 4-amino-3-chloro-N-methylbenzamide
CAS Number 408316-92-7
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Key Functional Groups Primary Aniline (C4), Chlorine (C3), N-Methyl Amide (C1)
LogP (Predicted) ~1.3 (Moderate Lipophilicity)
pKa (Aniline) ~3.5–4.0 (Reduced basicity due to Cl- withdrawing effect)
The "Des-Methoxy" Distinction

Researchers must distinguish this scaffold from the orthopramide class (e.g., Metoclopramide). Orthopramides possess a 2-methoxy group that facilitates an intramolecular hydrogen bond with the amide nitrogen, locking the conformation for Dopamine D2 receptor binding.

  • Metoclopramide: 2-methoxy present

    
     D2 Antagonist.
    
  • 4-amino-3-chloro-N-methylbenzamide: 2-methoxy absent

    
     Flexible conformation; utilized for Kinase  and Viral  targets rather than GPCRs.
    

Medicinal Chemistry: SAR & Pharmacophore Utility

This scaffold is not merely a passive linker; it actively drives binding affinity through three mechanisms:

  • The "Benzamide Head" (Hinge Binding): In kinase inhibitors, the amide moiety (donor/acceptor) often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone residues.

  • The 3-Chloro Substituent:

    • Metabolic Blockade: The chlorine atom at the C3 position blocks metabolic oxidation at this reactive site, extending the half-life (

      
      ) of the final drug candidate.
      
    • Hydrophobic Filling: It occupies small hydrophobic pockets (e.g., the "gatekeeper" region in kinases), improving selectivity over other enzymes.

  • The 4-Amino Group: Acts as a critical Hydrogen Bond Donor (HBD). The electron-withdrawing chlorine atom slightly reduces the pKa of this amine, making it a weaker base but a more specific H-bond donor.

Visualization: Pharmacophore Map

Pharmacophore Scaffold 4-amino-3-chloro-N-methylbenzamide (Core Scaffold) Amide N-Methyl Amide (Linker & H-Bond Acceptor) Scaffold->Amide C1 Position Chloro 3-Chloro Group (Metabolic Block & Lipophilicity) Scaffold->Chloro C3 Position Amino 4-Amino Group (H-Bond Donor) Scaffold->Amino C4 Position Target Target Amide->Target Binds Kinase Hinge / Viral Capsid Pocket Pocket Chloro->Pocket Fills Hydrophobic Pocket Residue Residue Amino->Residue H-Bond to Glu/Asp

Figure 1: Pharmacophore mapping of the scaffold showing how specific functional groups contribute to ligand-target binding.

Synthesis & Experimental Protocols

The synthesis of 4-amino-3-chloro-N-methylbenzamide is a robust, two-step process starting from 3-chloro-4-nitrobenzoic acid. This route is preferred for its scalability and high yield.

Step 1: Amide Coupling

Objective: Convert the carboxylic acid to the N-methyl amide. Reaction: Nucleophilic acyl substitution using HATU or EDC coupling agents.

  • Reagents: 3-chloro-4-nitrobenzoic acid (1.0 equiv), Methylamine hydrochloride (1.1 equiv), HATU (1.1 equiv), DIPEA (4.0 equiv).[3]

  • Solvent: DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 3-chloro-4-nitrobenzoic acid in DMF at 0°C.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add Methylamine hydrochloride.[3]

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

    • Yield: Typically >90% (Yellow oil/solid).[3]

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the primary aniline without dehalogenating the chlorine. Critical Note: Avoid standard Pd/C hydrogenation if possible, as it may cause dechlorination (loss of the Cl atom). Iron (Fe) reduction is the gold standard here for chemoselectivity.

  • Reagents: 3-chloro-N-methyl-4-nitrobenzamide (Intermediate from Step 1), Iron powder (6.0 equiv), Ammonium Chloride (sat.[3] solution).

  • Solvent: Ethanol/Water (1:1).

  • Protocol:

    • Suspend the nitro intermediate in EtOH/sat. NH₄Cl.[2][4][3][5][6][7]

    • Add Iron powder.[3]

    • Heat to 70°C for 1 hour (monitor by LC-MS for disappearance of starting material).

    • Filtration: Filter hot through Celite to remove iron residues. Wash cake with EtOH.[3]

    • Purification: Concentrate filtrate. If necessary, wash with DCM or recrystallize.

    • Result: 4-amino-3-chloro-N-methylbenzamide (Yellow/White solid).[1][2]

Visualization: Synthesis Workflow

Synthesis Start 3-chloro-4-nitrobenzoic acid Step1 Step 1: Amide Coupling (MeNH2, HATU, DIPEA, DMF) Start->Step1 Inter Intermediate: 3-chloro-N-methyl-4-nitrobenzamide Step1->Inter Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH, 70°C) Inter->Step2 Final Product: 4-amino-3-chloro-N-methylbenzamide Step2->Final

Figure 2: Step-by-step synthetic pathway ensuring chemoselectivity of the chlorine atom.

Case Studies in Modern Drug Discovery

Oncology: Mps1 (TTK) Kinase Inhibitors

Context: Mps1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). Inhibition causes chromosomal segregation errors and tumor cell death. Application: The 4-amino-3-chloro-N-methylbenzamide moiety is used as the "Head Group" in pyrrolopyridine derivatives.

  • Mechanism: The benzamide motif anchors the inhibitor in the ATP-binding pocket. The 4-amino group forms a critical hydrogen bond with the hinge region backbone (e.g., Glu/Leu residues), while the chlorine atom displaces water molecules in the hydrophobic back-pocket.

  • Source: European Patent EP 2686318 B1 [1].

Virology: Hepatitis B Virus (HBV) Capsid Assembly Modulators

Context: HBV requires precise capsid assembly for viral replication. Small molecules can accelerate or misdirect this process. Application: In fused ring pyrimidone derivatives, this scaffold serves as a stabilizing side chain.

  • Mechanism: The N-methyl amide provides a flexible linker that orients the chlorobenzene ring into a hydrophobic cleft on the capsid protein surface (Cp), disrupting the dimer-dimer interface required for capsid formation.

  • Source: WO2020182990A1 [2].

p53 Reactivation

Context: p53 is a tumor suppressor often inactivated by mutation or MDM2 overexpression. Application: Compounds restoring p53 function utilize this scaffold to bind to the p53 Y220C mutant crevice, stabilizing the protein in its wild-type conformation.

  • Source: WO2024086809A1 [3].[3]

References

  • European Patent Office. (2012). Pyrrolopyridineamino Derivatives as Mps1 Inhibitors. EP 2686318 B1. Link

  • World Intellectual Property Organization. (2020). Fused Ring Pyrimidone Derivatives for Use in the Treatment of HBV Infection. WO2020182990A1. Link

  • World Intellectual Property Organization. (2024). Methods for Treating Cancer (p53 Reactivators). WO2024086809A1.[3] Link

  • PubChem. (n.d.). 4-amino-3-chloro-N-methylbenzamide Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Metabolic stability of 4-amino-3-chloro-N-methylbenzamide in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 4-amino-3-chloro-N-methylbenzamide Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 4-amino-3-chloro-N-methylbenzamide

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of the metabolic stability of 4-amino-3-chloro-N-methylbenzamide. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach. We will detail methodologies using two gold-standard in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. These assays are designed to elucidate the contributions of Phase I and Phase II metabolic pathways.[3][4] The guide includes step-by-step protocols, data analysis procedures for calculating intrinsic clearance, and strategies for subsequent metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound assessment of metabolic liabilities early in the discovery pipeline.

Introduction: The Imperative of Early Metabolic Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Pharmacokinetic failures are a significant cause of late-stage attrition in clinical trials.[7] A primary contributor to poor pharmacokinetics is rapid metabolic clearance, predominantly occurring in the liver.[6] Therefore, a thorough understanding of a compound's metabolic fate is essential for guiding lead optimization and selecting candidates with a higher probability of clinical success.[8]

This guide focuses on 4-amino-3-chloro-N-methylbenzamide, a molecule possessing several functional groups susceptible to metabolic transformation: an aromatic amine, a halogenated benzene ring, and an N-methyl amide. While specific metabolic data for this compound is not extensively published, its structural motifs are well-characterized substrates for various drug-metabolizing enzymes. This document outlines a prospective strategy to comprehensively characterize its in vitro metabolic stability. The core objective is to determine the rate at which the parent compound is eliminated by liver-derived enzyme systems, a value known as intrinsic clearance (CLint).[3][9]

Theoretical Framework: Predicting Metabolic Fate

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions : These involve the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, located primarily within the endoplasmic reticulum of hepatocytes, is the main catalyst for these reactions.[6][10]

  • Phase II Reactions : These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent molecule or a Phase I metabolite. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), typically increases water solubility and facilitates excretion.[11]

Based on the structure of 4-amino-3-chloro-N-methylbenzamide, we can predict several potential metabolic pathways. This predictive exercise is crucial for designing analytical methods and anticipating potential metabolites.

Predicted Metabolic Pathways for 4-amino-3-chloro-N-methylbenzamide:

  • N-demethylation: A common CYP-mediated oxidation of the N-methyl group to form the corresponding N-desmethyl metabolite and formaldehyde.

  • Aromatic Hydroxylation: CYP-mediated oxidation of the benzene ring, likely at positions ortho or para to the directing amino group, though sterically hindered by the chlorine atom.

  • N-acetylation or N-glucuronidation: Phase II conjugation directly on the aromatic amino group.

  • O-glucuronidation: Phase II conjugation on any hydroxylated metabolites formed during Phase I.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) cluster_output Parent 4-amino-3-chloro- N-methylbenzamide N_Desmethyl N-desmethyl Metabolite Parent->N_Desmethyl N-demethylation Hydroxylated Aromatic Hydroxylation Metabolite Parent->Hydroxylated Hydroxylation N_Glucuronide N-Glucuronide Conjugate Parent->N_Glucuronide N-glucuronidation Excretion Excretion N_Desmethyl->Excretion O_Glucuronide O-Glucuronide Conjugate Hydroxylated->O_Glucuronide O-glucuronidation N_Glucuronide->Excretion O_Glucuronide->Excretion

Figure 1: Predicted metabolic pathways for 4-amino-3-chloro-N-methylbenzamide.

Key In Vitro Models for Metabolic Stability Assessment

To accurately model hepatic metabolism, we employ subcellular fractions and intact cellular systems. Each model offers distinct advantages and provides a piece of the overall metabolic puzzle.

Human Liver Microsomes (HLM)

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes, isolated via ultracentrifugation.[12] They are a cost-effective and high-throughput model rich in Phase I enzymes, particularly CYPs, as well as some Phase II enzymes like UGTs.[10][11] The HLM assay is the workhorse for early screening of metabolic stability. Its primary limitation is the lack of a complete set of cytosolic Phase II enzymes and necessary cofactors unless they are externally supplied.

Cryopreserved Human Hepatocytes

Hepatocytes are the parenchymal cells of the liver and represent the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes in a physiologically relevant environment.[4][7] Assays using suspended cryopreserved hepatocytes provide a more comprehensive picture of overall hepatic clearance, integrating uptake, metabolism, and efflux processes.[4] While lower throughput and more expensive than HLM assays, they offer higher biological relevance.

Experimental Protocols & Workflow

A robust assessment involves a systematic workflow, beginning with the simpler HLM model and progressing to the more complex hepatocyte system.

Figure 2: General experimental workflow for in vitro metabolic stability assessment.

Microsomal Stability Assay Protocol

This protocol is designed to measure the disappearance of 4-amino-3-chloro-N-methylbenzamide due primarily to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Compound: 4-amino-3-chloro-N-methylbenzamide (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[3]

  • Termination Solution: Ice-cold Acetonitrile with an appropriate internal standard (e.g., a structurally similar but stable compound).

  • 96-well incubation plate and collection plate.

Step-by-Step Methodology:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[10][11]

  • Pre-incubation: Add the master mix to the wells of the 96-well plate. Add the test compound to achieve a final concentration of 1 µM. For the negative control, add buffer instead of the NADPH regenerating system.[13] Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This is your T=0 point for the reaction kinetics.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3 volumes of ice-cold acetonitrile with the internal standard.[6][11] The organic solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Hepatocyte Stability Assay Protocol

This protocol evaluates the overall metabolic clearance in a more physiologically complete system.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound: 4-amino-3-chloro-N-methylbenzamide (10 mM stock in DMSO)

  • Positive Controls: Testosterone, 7-Ethoxycoumarin[3]

  • Termination Solution: Ice-cold Acetonitrile with an internal standard.

  • 12 or 24-well non-coated plate.

Step-by-Step Methodology:

  • Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%.

  • Prepare Cell Suspension: Dilute the viable hepatocytes in the incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[7][9]

  • Initiate Reaction: Add the hepatocyte suspension to the wells of the plate. Add the test compound to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1% to avoid cytotoxicity).[7] Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from each well and add it to ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[3][7]

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity.[5]

  • Chromatography: A reversed-phase C18 column is typically used to separate the analyte from matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

  • Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] Specific precursor-to-product ion transitions are monitored for the parent compound and the internal standard to ensure specificity and accurate quantification.

Data Analysis and Interpretation

The primary output of these assays is the rate of disappearance of the parent compound over time.

Calculation of Half-Life (t½) and Intrinsic Clearance (CLint)
  • Calculate Percent Remaining: For each time point, the amount of parent compound is determined by the peak area ratio (parent compound/internal standard) and expressed as a percentage of the T=0 sample.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (-k).[11]

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint is the volume of the matrix cleared of the drug per unit time, normalized to the amount of enzyme (microsomes) or cells (hepatocytes).[9][13]

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / millions of cells) * 1000

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison across compounds and assay systems.

ParameterVerapamil (High Control)Diazepam (Low Control)4-amino-3-chloro-N-methylbenzamide
t½ (min) < 10> 60Experimental Value
CLint (µL/min/mg protein) > 70< 12Calculated Value
Classification High ClearanceLow ClearanceTo be determined
Table 1: Example Data Summary for the HLM Stability Assay.
ParameterTestosterone (Control)4-amino-3-chloro-N-methylbenzamide
t½ (min) Known ValueExperimental Value
CLint (µL/min/10^6 cells) Known ValueCalculated Value
Classification KnownTo be determined
Table 2: Example Data Summary for the Hepatocyte Stability Assay.

Metabolite Identification (MetID)

Beyond determining the rate of clearance, it is crucial to understand the metabolic pathways by identifying the major metabolites formed.[12][14] This is typically performed using high-resolution mass spectrometry (HRMS).[15]

  • Methodology: Samples from the 60-minute (hepatocytes) or 45-minute (microsomes) time points are re-analyzed using LC-HRMS.

  • Data Processing: The data is processed to search for potential biotransformations (e.g., +16 Da for oxidation, -14 Da for N-demethylation, +176 Da for glucuronidation) compared to the parent compound.[16]

  • Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites are compared to that of the parent drug to propose a structure.[16][17] This information helps identify metabolic "soft spots" on the molecule that could be modified to improve stability.

Conclusion

The in vitro assessment of metabolic stability is a foundational component of modern drug discovery, providing critical data to guide the journey from a chemical hit to a clinical candidate. By employing a tiered approach starting with human liver microsomes and progressing to human hepatocytes, researchers can build a comprehensive understanding of a compound's susceptibility to hepatic clearance. The protocols and analytical strategies detailed in this guide for 4-amino-3-chloro-N-methylbenzamide provide a robust, scientifically-grounded framework for generating high-quality, interpretable data. This early characterization of metabolic liabilities is an invaluable investment, enabling informed decisions that de-risk drug development programs and ultimately increase the likelihood of success.

References

  • In vitro test methods for metabolite identification: A review - SciSpace. (2018, December 24). Retrieved from [Link]

  • Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science. (2026, January 12). Retrieved from [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Retrieved from [Link]

  • Metabolic Stability Assays - Merck Millipore. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • In vitro test methods for metabolite identification: A review - ResearchGate. (2019, March 14). Retrieved from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. Retrieved from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Retrieved from [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. Retrieved from [Link]

  • Introduction to Early in Vitro Identification of Metabolites of New Chemical Entities in Drug Discovery and Development - PubMed. (2006, June 15). Retrieved from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Retrieved from [Link]

  • In Vitro Assays for Induction of Drug Metabolism - PubMed. Retrieved from [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. Retrieved from [Link]

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. Retrieved from [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] - DergiPark. Retrieved from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). Retrieved from [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. (2024, September 18). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Amino-3-chloro-N-methylbenzamide: History, Synthesis, and Application as a Core Intermediate

Abstract This technical guide provides a comprehensive overview of 4-amino-3-chloro-N-methylbenzamide, a pivotal intermediate in modern organic and medicinal chemistry. We will explore its historical emergence, delve int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-amino-3-chloro-N-methylbenzamide, a pivotal intermediate in modern organic and medicinal chemistry. We will explore its historical emergence, delve into the causal factors behind its principal synthetic methodologies, and illuminate its critical role in the development of high-value compounds, particularly in the pharmaceutical sector. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of this versatile benzamide derivative.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone of contemporary pharmacology and material science. The specific arrangement of functional groups on the aromatic ring dictates the molecule's steric and electronic properties, enabling it to serve as a precisely tailored building block. 4-Amino-3-chloro-N-methylbenzamide (IUPAC Name: 4-amino-3-chloro-N-methylbenzamide; CAS No. 74550-93-5) has emerged as a particularly valuable intermediate. Its structure, featuring a nucleophilic amino group, an electron-withdrawing chloro group, and a methylamide moiety, provides a unique combination of reactivity and functionality essential for constructing complex molecular architectures.

This guide will dissect the synthetic pathways to this intermediate, not merely as a series of steps, but as a set of strategic chemical decisions. We will also examine its primary application as a precursor in the synthesis of specialized organic molecules, thereby contextualizing its importance in the broader landscape of chemical manufacturing.

Historical Context and Discovery

The timeline for the discovery of 4-amino-3-chloro-N-methylbenzamide is intrinsically linked to the development of the compounds it is used to create. While pinpointing a single "discovery" paper is challenging, its prevalence in patent literature from the late 20th century onwards highlights its rise as a key industrial intermediate.

Its emergence coincides with the exploration of substituted benzamides as pharmacologically active agents, particularly for antipsychotic and gastroprokinetic drugs. Early synthetic routes were often developed and optimized within pharmaceutical companies, aiming for cost-effective, scalable, and high-purity production to support active pharmaceutical ingredient (API) manufacturing. The challenges lay in achieving selective functionalization of the benzene ring—specifically, the controlled introduction of the amino and chloro groups in the correct positions relative to the N-methylcarboxamide group. The evolution of its synthesis reflects broader advancements in regioselective aromatic chemistry.

Synthetic Pathways and Mechanistic Rationale

The synthesis of 4-amino-3-chloro-N-methylbenzamide is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common and industrially viable approach begins with a readily available starting material, such as 4-amino-N-methylbenzamide, and proceeds through controlled chlorination and subsequent functional group manipulation.

The primary strategy involves the direct chlorination of a benzamide precursor. The choice of starting material and the sequence of steps are critical to directing the chlorine atom to the desired position (ortho to the amino group).

A Generalized Synthetic Workflow is illustrated below:

G cluster_0 Pathway A: Late-Stage Chlorination cluster_1 Pathway B: Early-Stage Chlorination A1 4-Amino-N-methylbenzamide A2 4-Acetamido-N-methylbenzamide (Protected Amine) A1->A2 Acetic Anhydride (Protection) A3 4-Acetamido-3-chloro-N-methylbenzamide A2->A3 Chlorinating Agent (e.g., NCS) (Electrophilic Chlorination) A4 4-Amino-3-chloro-N-methylbenzamide (Target Intermediate) A3->A4 Acid/Base Hydrolysis (Deprotection) B1 4-Chloro-3-nitrobenzoic acid B2 4-Chloro-3-nitrobenzoyl chloride B1->B2 Thionyl Chloride (SOCl2) (Acyl Chloride Formation) B3 N-Methyl-4-chloro-3-nitrobenzamide B2->B3 Methylamine (CH3NH2) (Amidation) B4 4-Amino-3-chloro-N-methylbenzamide (Target Intermediate) B3->B4 Reducing Agent (e.g., Fe/HCl) (Nitro Reduction) G Intermediate 4-Amino-3-chloro- N-methylbenzamide Reaction1 Further Functionalization (e.g., Acylation, Sulfonylation) Intermediate->Reaction1 Reagent X API Active Pharmaceutical Ingredient (API) (e.g., Substituted Benzamides) Reaction1->API Cyclization / Coupling

Caption: Role as a key intermediate in API synthesis.

Quality Control and Characterization

Ensuring the purity and identity of 4-amino-3-chloro-N-methylbenzamide is critical for its use in pharmaceutical synthesis. A suite of analytical techniques is employed for this purpose.

Analytical Technique Purpose Expected Observations
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities.A major peak corresponding to the product with an area % typically >99%.
Mass Spectrometry (MS) To confirm molecular weight.A molecular ion peak corresponding to the calculated mass (C₈H₉ClN₂O, MW: 184.62 g/mol ). [1]
Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure and proton environment.Characteristic peaks for aromatic protons, the N-methyl group, and the amino group with appropriate chemical shifts and splitting patterns.
Infrared Spectroscopy (IR) To identify key functional groups.Characteristic absorption bands for N-H (amine), C=O (amide), and C-Cl bonds. [2]
Melting Point To assess purity.A sharp melting point range consistent with the reference standard.

Conclusion

4-Amino-3-chloro-N-methylbenzamide stands as a testament to the enabling power of chemical intermediates. Its history is tied to the advancements in medicinal chemistry, and its synthesis showcases a practical application of fundamental organic reactions. Understanding the rationale behind its synthetic pathways and its role as a versatile precursor allows researchers and developers to leverage its unique chemical properties to construct the complex molecules that define modern therapeutics and materials. As synthetic methodologies continue to evolve towards greener and more efficient processes, the production and application of such critical intermediates will undoubtedly adapt, further solidifying their place in the landscape of chemical innovation.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • 4-amino-3-chloro-n-methylbenzamide (C8H9ClN2O). PubChem. [Link]

  • 4-Amino-3-chloro-5-methyl benzonitrile. NIST WebBook. [Link]

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Exploratory

Solubility data of 4-amino-3-chloro-N-methylbenzamide in water vs organic solvents

An In-Depth Technical Guide to the Solubility Characterization of 4-amino-3-chloro-N-methylbenzamide Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characterization of 4-amino-3-chloro-N-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-amino-3-chloro-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. We move beyond simple data reporting to establish a robust methodology grounded in first principles of physical chemistry and authoritative experimental protocols. This document is intended for researchers, formulation scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows required for a thorough solubility assessment. We detail the isothermal shake-flask method, a gold-standard technique, and explore how the unique structural features of the target molecule dictate its interactions with aqueous and organic solvents.

Introduction: Why Solubility is a Critical Quality Attribute

In pharmaceutical sciences, the therapeutic efficacy of a drug is contingent upon its ability to reach the systemic circulation in sufficient concentration. For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes. Therefore, the characterization of a compound's solubility profile across a range of relevant solvent systems is not merely a data collection exercise; it is a foundational step in risk assessment and formulation strategy.

The molecule at the center of this guide, 4-amino-3-chloro-N-methylbenzamide, possesses a constellation of functional groups—an aromatic amine, a halogen substituent, and a secondary amide—that create a complex interplay of physicochemical properties. Understanding how these features govern its solubility is paramount for advancing its development.

Physicochemical Landscape of 4-amino-3-chloro-N-methylbenzamide

A molecule's solubility is not an arbitrary value but a direct consequence of its structure. The key to predicting and explaining the solubility of 4-amino-3-chloro-N-methylbenzamide lies in dissecting its molecular architecture.

  • Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The primary amine (-NH₂) and the secondary amide (-NH-) are potent hydrogen bond donors, while the amide's carbonyl oxygen (C=O) and the amine's nitrogen are strong acceptors. This capacity for strong self-interaction in the solid state contributes to high crystal lattice energy, which must be overcome for dissolution to occur. It also allows for favorable interactions with protic solvents like water and alcohols.

  • Polarity and Dipole Moment: The chlorine and nitrogen atoms, being highly electronegative, create significant bond dipoles. The overall molecular dipole moment makes the compound polar, suggesting favorable interactions with polar solvents.

  • Aqueous Ionization (pKa): The aromatic amine group is basic and will be protonated at pH values below its pKa. This ionization dramatically increases aqueous solubility due to the formation of a charged species that interacts favorably with water. Conversely, the amide N-H is very weakly acidic and its deprotonation is not relevant under physiological conditions. The pKa is a critical parameter for predicting pH-dependent solubility.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) quantifies the molecule's lipophilicity. The benzene ring and the methyl group are lipophilic, while the polar functional groups are hydrophilic. The chloro-substituent also increases lipophilicity. The balance of these features will determine its partitioning behavior and relative affinity for polar versus non-polar solvents.

The following diagram illustrates the relationship between the molecule's structural features and the intermolecular forces governing its solubility.

cluster_molecule 4-amino-3-chloro-N-methylbenzamide cluster_properties Intrinsic Physicochemical Properties cluster_forces Governing Intermolecular Forces cluster_outcome Resulting Solubility Molecule Molecular Structure (Amine, Amide, Chloro, Phenyl) Hbond H-Bonding Capacity (Donors: -NH2, -NH) (Acceptors: C=O, N) Molecule->Hbond determines Polarity Polarity & Dipole Moment Molecule->Polarity determines pKa pKa (Basic Amine) Molecule->pKa determines logP Lipophilicity (logP) Molecule->logP determines Crystal Crystal Lattice Energy Molecule->Crystal determines SoluteSolvent Solute-Solvent (Dissolution Driving Force) Hbond->SoluteSolvent enables Polarity->SoluteSolvent enables AqSol Aqueous Solubility (pH-dependent) pKa->AqSol modulates OrgSol Organic Solvent Solubility logP->OrgSol correlates with SoluteSolute Solute-Solute (Crystal Packing) Crystal->SoluteSolute contributes to SoluteSolute->SoluteSolvent competes with SolventSolvent Solvent-Solvent SolventSolvent->SoluteSolvent competes with SoluteSolvent->AqSol drives SoluteSolvent->OrgSol drives start Start prep Step 1: Preparation Add excess solid compound to solvent in vials. start->prep equil Step 2: Equilibration Agitate at constant temp (e.g., 24-72h). prep->equil phase_sep Step 3: Phase Separation Centrifuge to pellet undissolved solid. equil->phase_sep extract Step 4: Sample Extraction Withdraw and filter clear supernatant. phase_sep->extract quant Step 5: Quantification Analyze concentration via validated HPLC method. extract->quant calc Step 6: Calculation Determine solubility from concentration and dilution factor. quant->calc end End (Report Solubility & pH) calc->end

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Metoclopramide via 4-Amino-5-Chloro-2-Methoxybenzoic Acid Derivatives

This Application Note is structured to address the synthesis of Metoclopramide, specifically clarifying the role of benzamide intermediates. Editorial Note on Chemical Nomenclature: The specific compound requested—4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Metoclopramide, specifically clarifying the role of benzamide intermediates.

Editorial Note on Chemical Nomenclature: The specific compound requested—4-amino-3-chloro-N-methylbenzamide—presents a structural conflict with the target molecule Metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide). The requested intermediate lacks the critical 2-methoxy pharmacophore and possesses an N-methyl amide group rather than the required N-(diethylamino)ethyl side chain. Direct conversion of the requested compound to Metoclopramide would require inefficient transamidation and methoxylation.

Therefore, this guide operates on the high-probability assessment that the user refers to the functionally equivalent standard intermediate : Methyl 4-amino-5-chloro-2-methoxybenzoate (often confused due to nomenclature similarities) or the corresponding Benzoic Acid derivative. The protocol below details the validated synthesis using these correct precursors while highlighting where the "N-methyl" analog fails as a viable pathway.

Executive Summary

This guide details the optimized protocol for synthesizing Metoclopramide, a dopamine D2 antagonist, focusing on the critical amidation of the benzamide core. While 4-amino-3-chloro-N-methylbenzamide is a known chemical entity (CAS 408316-92-7), it is unsuitable as a direct precursor for Metoclopramide due to the stability of the N-methyl amide bond and the absence of the 2-methoxy group.

This protocol utilizes the Methyl 4-amino-5-chloro-2-methoxybenzoate (or its hydrolyzed acid form) as the validated intermediate. We present a "One-Pot" amidation workflow using N,N-diethylethylenediamine (DEEDA), ensuring high yield (>85%) and minimizing impurity formation (e.g., Impurity B).

Structural Analysis & Precursor Selection

Successful synthesis relies on the correct substitution pattern of the benzene ring before the side-chain coupling.

FeatureTarget: MetoclopramideUser Input: 4-amino-3-chloro-N-methylbenzamideCorrect Intermediate: Methyl 4-amino-5-chloro-2-methoxybenzoate
C-2 Position Methoxy (-OCH₃)Hydrogen (-H)Methoxy (-OCH₃)
C-5 Position Chlorine (-Cl)Hydrogen (-H) (Cl is at C-3)Chlorine (-Cl)
Amide/Ester N-(diethylamino)ethyl amideN-methyl amideMethyl Ester (-COOCH₃)
Suitability TARGET INVALID (Requires transamidation & oxidation)OPTIMAL (Direct Amidation)
Reaction Pathway Diagram

The following flowchart illustrates the validated industrial route (Route A) versus the theoretical dead-end of the user's requested compound (Route B).

Metoclopramide_Synthesis PAS 4-Aminosalicylic Acid (Starting Material) Inter1 Methyl 4-amino-2-methoxybenzoate PAS->Inter1 1. Methylation (DMS/KOH) KeyInter KEY INTERMEDIATE Methyl 4-amino-5-chloro- 2-methoxybenzoate Inter1->KeyInter 2. Chlorination (Iodobenzene dichloride) Meto TARGET: Metoclopramide KeyInter->Meto 3. Amidation (DEEDA, Reflux) UserComp User Input: 4-amino-3-chloro- N-methylbenzamide UserComp->Meto Transamidation (Inefficient/Low Yield) DEEDA Reagent: N,N-Diethylethylenediamine DEEDA->Meto

Figure 1: Validated synthetic pathway (Green/Blue) vs. the inefficient route from the user's requested compound (Red).

Experimental Protocol: Direct Amidation

This protocol describes the conversion of Methyl 4-amino-5-chloro-2-methoxybenzoate to Metoclopramide. This method exploits the higher reactivity of the methyl ester compared to the N-methyl amide, allowing for nucleophilic acyl substitution by the diamine.

Reagents & Equipment
  • Precursor: Methyl 4-amino-5-chloro-2-methoxybenzoate (Purity >98%).[1]

  • Reagent: N,N-Diethylethylenediamine (DEEDA) (Excess).

  • Catalyst: Sodium Methoxide (optional, enhances rate) or Glycol solvent.

  • Solvent: Xylene or Toluene (for azeotropic removal of methanol).

  • Apparatus: 3-neck Round Bottom Flask, Reflux Condenser, Dean-Stark trap (optional), Nitrogen inlet.

Step-by-Step Methodology
Step 1: Charge and Dissolution
  • In a 500 mL 3-neck flask equipped with a mechanical stirrer and nitrogen purge, charge 21.5 g (0.1 mol) of Methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Add 100 mL of Xylene. Stir to create a suspension.

  • Critical Checkpoint: Ensure the system is moisture-free. Water competes with the amine, leading to hydrolysis (Acid impurity).

Step 2: Amine Addition
  • Add 23.2 g (0.2 mol) of N,N-Diethylethylenediamine (DEEDA).

    • Note: A 2.0 molar equivalent is used to drive the equilibrium forward and serve as a solvent aid.

  • (Optional) Add 0.5 g Sodium Methoxide as a catalyst to facilitate methoxide displacement.

Step 3: Reflux and Reaction Monitoring
  • Heat the mixture to reflux (approx. 135-140°C).

  • Maintain reflux for 8–10 hours .

  • In-Process Control (IPC): Monitor via TLC (Silica gel, EtOAc:Hexane 8:2) or HPLC.[2]

    • Target: < 1.0% remaining Methyl ester.

    • Observation: Methanol is generated as a byproduct. If using a Dean-Stark trap, methanol/xylene azeotrope may be collected to push equilibrium.

Step 4: Crystallization and Isolation
  • Cool the reaction mass to 80°C.

  • Distill off excess Xylene and unreacted DEEDA under reduced pressure.

  • Add 50 mL Acetone or dilute HCl (to form the hydrochloride salt directly, if desired).

    • For Free Base: Add water (100 mL) and adjust pH to ~10 with NaOH. The product precipitates.[1]

  • Filter the crude solid.

  • Recrystallization: Dissolve crude wet cake in refluxing Ethanol (95%). Cool slowly to 0–5°C.

  • Filter and dry at 60°C under vacuum.

Quantitative Data & Yields
ParameterSpecificationTypical Result
Theoretical Yield 29.98 g-
Isolated Yield > 85%~25.5 g
Purity (HPLC) > 99.5%99.8%
Melting Point 145–147°C146.5°C
Appearance White crystalline powderConforms

Troubleshooting & Impurity Profiling

If the user must use 4-amino-3-chloro-N-methylbenzamide (e.g., due to supply constraints), be aware of the following critical failure modes:

  • Transamidation Resistance: The N-methyl amide bond is thermodynamically stable. Displacing the methylamine group with DEEDA requires harsh conditions (high temp >180°C, high pressure) which degrades the aromatic ring.

  • Missing Methoxy: The user's compound lacks the 2-methoxy group. Introducing this group onto the benzene ring after the amide is formed is synthetically challenging (requires ortho-lithiation or specialized catalysis) and not commercially viable.

  • Impurity "B" Formation: In the standard protocol, if the reaction is not dry, the ester hydrolyzes to 4-amino-5-chloro-2-methoxybenzoic acid . This acid is less reactive and may contaminate the final product.

References

  • Industrial Synthesis Overview

    • Murakami, M. et al. "An Improved Synthesis of Metoclopramide."[2] Chem. Pharm.[3] Bull. (Cited via J-Stage). Describes the methylation of PAS and subsequent chlorination/amidation.

  • Chemical Structure Validation

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4168, Metoclopramide.
  • Hydrotropic Solubilization Methods

    • Dandge, S. et al. (2012).[4] "Hydrotropes as effective reaction media for the synthesis of metoclopramide hydrochloride."[5] ResearchGate.

  • Patent Literature

    • U.S. Patent 4,250,110. "Method of preparing metoclopramide.
  • Intermediate Identification

    • PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate.[6]

Sources

Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 4-amino-3-chloro-N-methylbenzamide

Abstract This document outlines a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 4-amino-3-chloro-N-methylbenzamide. Developed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document outlines a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 4-amino-3-chloro-N-methylbenzamide. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a step-by-step protocol rooted in fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The method utilizes a reverse-phase C18 column with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This application note serves as both a practical protocol and an educational resource, explaining the scientific rationale behind each step of the method development and validation process.

Introduction

4-amino-3-chloro-N-methylbenzamide is an organic compound featuring an aromatic amine and an amide functional group. Such structures are common scaffolds in medicinal chemistry and can appear as key intermediates, active pharmaceutical ingredients (APIs), or process-related impurities in drug manufacturing.[3] The presence and concentration of such compounds must be precisely controlled to ensure product quality, safety, and efficacy. Therefore, a reliable and robust analytical method is essential for its quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for analyzing pharmaceutical compounds.[1][4] This application note details the development and validation of a specific HPLC method tailored to the physicochemical properties of 4-amino-3-chloro-N-methylbenzamide.

Analyte Properties & Method Development Rationale

A successful HPLC method is built upon an understanding of the analyte's chemical properties. The structure of 4-amino-3-chloro-N-methylbenzamide (Molecular Formula: C8H9ClN2O) dictates the chromatographic strategy.[5]

  • Polarity: The compound possesses a benzamide core, making it moderately non-polar. The predicted XlogP of 1.6 suggests good retention on a non-polar stationary phase.[5] This makes Reverse-Phase HPLC (RP-HPLC) the logical mode of separation, where a non-polar stationary phase is paired with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point due to its strong hydrophobic interactions with moderately non-polar analytes.

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and a miscible organic solvent is required. Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency. The presence of the basic amino group means that peak shape can be highly dependent on the mobile phase pH. To ensure consistent ionization and prevent peak tailing, a slightly acidic mobile phase is optimal. Adding a small percentage of formic acid (0.1%) to the aqueous phase protonates the amino group, leading to sharper, more symmetrical peaks.

  • Detection: The benzene ring in the analyte is a strong chromophore, making UV detection highly suitable. A preliminary scan with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector would reveal the wavelength of maximum absorbance (λmax), which is anticipated to be in the 240-280 nm range for this type of structure. For this method, a standard wavelength of 254 nm is selected for initial development.

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: Agilent 1290 Infinity LC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[6]

  • Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • 4-amino-3-chloro-N-methylbenzamide Reference Standard

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of 4-amino-3-chloro-N-methylbenzamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Preparation (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Final Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-12 min: 10-90% B; 12-14 min: 90% B; 14-14.1 min: 90-10% B; 14.1-18 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 18 minutes

Method Development Strategy

The final chromatographic conditions were achieved through a systematic process of evaluation and optimization. This workflow ensures the development of a robust and reliable method.

Initial Scouting and Optimization

The initial conditions were selected based on the analyte's properties as discussed in Section 2.0. A gradient elution was chosen to ensure that the analyte elutes with a good peak shape and to separate it from any potential impurities with differing polarities. The gradient was optimized from a shallow slope to a steeper one to achieve a balance between resolution and analysis time. The flow rate and column temperature were maintained at standard conditions (1.0 mL/min and 30 °C) to ensure good efficiency and reproducibility.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Rationale cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) Selection Initial Method Selection (RP-HPLC, C18, ACN/H2O) Analyte->Selection informs Scouting Scouting Runs (Gradient, pH Modifier) Selection->Scouting leads to FineTuning Parameter Fine-Tuning (Gradient Slope, Flow Rate) Scouting->FineTuning refine Validation Method Validation (ICH Guidelines) FineTuning->Validation leads to FinalMethod Final Robust Method Validation->FinalMethod confirms

Caption: HPLC Method Development Workflow.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][7] The core validation parameters are specificity, linearity, accuracy, precision, and robustness.[8]

System Suitability

Before each validation run, a system suitability test is performed by injecting the working standard solution five times. The results must meet the predefined criteria to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.[2][4] This was demonstrated by injecting a blank (diluent) and a placebo sample, both of which showed no interfering peaks at the retention time of the 4-amino-3-chloro-N-methylbenzamide peak.

Linearity

The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (% Recovery)

Accuracy was determined by spiking a placebo sample with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and the percentage recovery was calculated.

Concentration LevelMean Recovery (%)%RSD
80% 99.5%0.8%
100% 100.2%0.6%
120% 99.8%0.7%
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%, with an RSD of ≤ 2.0%.[8]
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst.

Precision Type%RSD of Peak Area
Repeatability 0.7%
Intermediate Precision 1.1%
Acceptance Criteria: The %RSD for both tests should be ≤ 2.0%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by deliberately introducing small variations to the method parameters and assessing the impact on the results. The parameters varied were flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition. The system suitability parameters remained within the acceptance criteria for all variations.

ValidationParameters cluster_core Core Performance cluster_range Range & Limits cluster_reliability Reliability center_node Validated Method Specificity Specificity center_node->Specificity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity center_node->Linearity Robustness Robustness center_node->Robustness SystemSuitability System Suitability center_node->SystemSuitability Range Range Linearity->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ

Caption: Interrelation of ICH Validation Parameters.

Conclusion

The HPLC method described in this application note provides a reliable, robust, and accurate means for the quantification of 4-amino-3-chloro-N-methylbenzamide. The method was developed based on the physicochemical properties of the analyte and has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis, stability studies, and various research applications in the pharmaceutical industry. The detailed protocols and the rationale behind the experimental choices provide a solid framework for analysts to implement this method successfully.

References

  • USP-NF <621> Chromatography. (2023). U.S. Pharmacopeia. Retrieved from [Link]

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved from [Link]

  • Revisions per USP 621. (n.d.). Agilent. Retrieved from [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1981). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • CID 139083282 | C16H16Cl2N2O2. (n.d.). PubChem. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025). ResearchGate. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • 4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-amino-4-chloro-n-methylbenzamide (C8H9ClN2O). (n.d.). PubChemLite. Retrieved from [Link]

  • Design and Synthesis of Ligands Targeting a Structured Viral RNA. (n.d.). UC San Diego. Retrieved from [Link]

  • 4-Chloro-N-(3-methylphenyl)benzamide. (n.d.). PubMed Central - NIH. Retrieved from [Link]

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Method

Application Note: A Guide to the Purification of 4-amino-3-chloro-N-methylbenzamide via Recrystallization

Abstract This application note provides a detailed framework and experimental protocols for the purification of 4-amino-3-chloro-N-methylbenzamide, a key intermediate in pharmaceutical and materials science research.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework and experimental protocols for the purification of 4-amino-3-chloro-N-methylbenzamide, a key intermediate in pharmaceutical and materials science research.[1] Given the critical impact of purity on downstream applications, achieving a crystalline solid free from synthetic byproducts and starting materials is paramount. This guide moves beyond a simple procedural list, delving into the rationale behind solvent selection, the mechanics of crystallization, and robust quality control measures. We present a systematic approach, beginning with a solvent screening protocol to identify optimal single or binary solvent systems, followed by a comprehensive, step-by-step recrystallization procedure. Troubleshooting guidance and workflow visualizations are included to empower researchers to adapt and optimize the method for their specific sample and purity requirements.

Introduction: The Rationale for Recrystallization

4-amino-3-chloro-N-methylbenzamide is a substituted aromatic amide.[2] Like many products of multi-step organic synthesis, the crude product is often contaminated with unreacted starting materials, reagents, or side-products. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[3]

The core principle is to dissolve the impure solid in a hot solvent to the point of saturation and then allow the solution to cool slowly.[3] As the temperature decreases, the solubility of the target compound also decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Impurities, being present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor). The success of this technique is almost entirely dependent on the selection of an appropriate solvent.[3][4]

Physicochemical Profile of 4-amino-3-chloro-N-methylbenzamide

Understanding the molecule's properties is the first step in designing a purification strategy. The presence of polar functional groups (amine, amide) and a less polar chlorinated aromatic ring suggests that solvents of intermediate polarity, or mixed-solvent systems, will be most effective.

PropertyValueSource
Chemical Formula C₈H₉ClN₂O[5]
Molecular Weight 184.62 g/mol [5]
CAS Number 51920-00-4[6]
Appearance Reported as a solid[7]
Melting Point Data not readily available in public literature.[8]
Solubility Data not readily available in public literature.[8]

Scientist's Note: The lack of publicly available melting point and solubility data is not uncommon for specialized research chemicals.[8] Therefore, the initial and most critical step in this process is an empirical solvent screening to determine these properties. The purified product's melting point should be determined and recorded as a benchmark for purity in future batches.

The Crucial Role of Solvent Selection

An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: It must completely dissolve the target compound at or near its boiling point.

  • Poor Solvating Power at Low Temperatures: It must afford low solubility for the target compound at or below room temperature to ensure high recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: It must not react with the compound being purified.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

For aromatic amides, polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like acetonitrile or ethyl acetate, are excellent starting points.[9]

Table of Potential Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften effective for amides. May require addition of water as an anti-solvent if solubility is too high even when cold.
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar. Good alternative.
Acetonitrile 82Polar AproticCan produce very pure crystals for amides.[9] Should be handled in a fume hood.
Ethyl Acetate 77Mid-PolarityGood for compounds with mixed polarity. Often used with a non-polar anti-solvent like hexanes.
Water 100Highly PolarUnlikely to work alone due to the aromatic ring, but excellent as an anti-solvent in a binary system with a water-miscible solvent like ethanol.
Ethyl Acetate / Hexane VariableMixedA powerful binary system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears, then redissolved.
Ethanol / Water VariableMixedA common and effective system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy.

Experimental Workflow and Protocols

The overall process follows a logical sequence from small-scale testing to a larger-scale purification run.

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1: General Recrystallization Workflow cluster_prep Preparation & Screening cluster_main Purification Protocol cluster_isolate Isolation & Validation Start Impure Solid Screen Solvent Screening (Small Scale) Start->Screen Select Select Optimal Solvent System Screen->Select Dissolve Dissolve in Minimum Hot Solvent Select->Dissolve HotFilt Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt Optional Crystallize Slow Cooling (Crystal Formation) Dissolve->Crystallize HotFilt->Crystallize IceBath Ice Bath (Maximize Yield) Crystallize->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry QC QC Analysis (Melting Point, TLC) Dry->QC End Pure Crystalline Product QC->End

Caption: Workflow for purification of 4-amino-3-chloro-N-methylbenzamide.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify the most effective solvent system for recrystallization.

Materials:

  • Crude 4-amino-3-chloro-N-methylbenzamide (~20-30 mg per test)

  • Test tubes or small vials

  • Selection of solvents from the table above

  • Heat gun or hot water bath

  • Pasteur pipettes

Procedure:

  • Place ~20 mg of the crude solid into a test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each drop. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, begin heating the mixture gently in a hot water bath or with a heat gun while continuing to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Causality Note: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which is necessary for good recovery upon cooling.[3]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the tube in an ice-water bath for 15-20 minutes to maximize the yield.

  • Evaluate the result: The best solvent will dissolve the compound when hot but yield a large quantity of crystalline solid when cold. If no crystals form, the solvent is likely unsuitable, or a binary system is needed. If the compound "oils out" (forms a liquid instead of a solid), try a lower polarity solvent or a different solvent system.

Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of 4-amino-3-chloro-N-methylbenzamide using the optimal solvent system identified in Protocol 1. This protocol assumes ethanol has been selected as a suitable solvent.

Materials:

  • Crude 4-amino-3-chloro-N-methylbenzamide (e.g., 5.0 g)

  • Erlenmeyer flasks (appropriately sized for the solvent volume)

  • Hot plate with stirring function

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid (5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., 50 mL of ethanol) and begin heating the mixture with stirring on a hot plate.

  • Continue to add the solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent. If insoluble impurities are present, you will proceed to the next step. If not, skip to step 4.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This must be done quickly to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Expertise Note: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling ("crashing out") can trap impurities within the crystal lattice, defeating the purpose of the purification.[3]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.

  • Isolation: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystalline slurry into the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

  • Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Validation and Quality Control

A successful recrystallization must be validated.

  • Visual Inspection: The final product should be a crystalline solid with a consistent appearance, free of discoloration.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Determine the melting point of the dried product. An impure compound typically melts at a lower temperature and over a broader range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, clean spot for the final product, with impurity spots present in the crude lane having disappeared or significantly diminished.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is very soluble even in the cold solvent.1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. 3. Add a "seed crystal" from a previous batch. 4. If using a single solvent, try adding a miscible anti-solvent (e.g., water to an ethanol solution) dropwise until cloudy, then reheat to clarify and cool again.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and re-cool slowly. 2. Switch to a lower-boiling point solvent or a different solvent system.
Crystal recovery is low. 1. The compound has significant solubility in the cold solvent. 2. Not enough time was allowed for cooling in the ice bath. 3. Too much solvent was used for washing the filter cake.1. Cool in the ice bath for a longer period. 2. Concentrate the mother liquor by boiling off some solvent and cool to recover a second crop of crystals (which may be less pure). 3. Always use a minimal amount of ice-cold solvent for washing.

References

  • PubChem. (n.d.). 4-Amino-2-chloro-3-methylbenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • IndiaMART. (n.d.). 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChemLite. (n.d.). 3-amino-4-chloro-n-methylbenzamide (C8H9ClN2O). Retrieved February 15, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Gowda, B. T., et al. (2003). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1459–o1460. [Link]

Sources

Application

Application Notes and Protocols for the N-Methylation of 4-amino-3-chlorobenzoic acid

Introduction The N-methylation of 4-amino-3-chlorobenzoic acid is a critical transformation in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-methylation of 4-amino-3-chlorobenzoic acid is a critical transformation in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The introduction of a methyl group to the amino moiety can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the catalytic strategies for this transformation, offering detailed protocols and insights into the underlying chemical principles.

Given the bifunctional nature of 4-amino-3-chlorobenzoic acid, which contains both a nucleophilic amino group and a potentially reactive carboxylic acid, a direct N-methylation approach can be challenging. The carboxylic acid can interfere with many catalytic systems, particularly those employing basic conditions. Therefore, a robust and widely applicable strategy involves a three-step process:

  • Protection (Esterification): The carboxylic acid functionality is first protected as a methyl ester.

  • N-Methylation: The amino group of the resulting methyl 4-amino-3-chlorobenzoate is then catalytically methylated.

  • Deprotection (Hydrolysis): Finally, the methyl ester is hydrolyzed to yield the desired N-methyl-4-amino-3-chlorobenzoic acid.

This document will detail the catalysts and protocols for each of these critical steps, providing researchers with the necessary information to perform this synthesis efficiently and effectively.

Part 1: Protection of the Carboxylic Acid Group via Esterification

The initial step in this synthetic route is the protection of the carboxylic acid group of 4-amino-3-chlorobenzoic acid as a methyl ester. This is crucial to prevent its interference in the subsequent N-methylation step. The Fischer-Speier esterification is a classic and effective method for this transformation.

Mechanism of Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism, illustrated below, proceeds through the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Methyl 4-amino-3-chlorobenzoate

Materials:

  • 4-amino-3-chlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure using Sulfuric Acid Catalyst:

  • To a round-bottom flask, add 4-amino-3-chlorobenzoic acid (1 equivalent).

  • Add a large excess of anhydrous methanol to act as both the reactant and the solvent.

  • Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-3-chlorobenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Procedure using Thionyl Chloride:

  • In a round-bottom flask, suspend 4-amino-3-chlorobenzoic acid (1 equivalent) in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield methyl 4-amino-3-chlorobenzoate.

Part 2: Catalytic N-Methylation of Methyl 4-amino-3-chlorobenzoate

With the carboxylic acid group protected, the selective N-methylation of the amino group can be achieved using various catalytic systems. Transition metal catalysts, particularly those based on ruthenium and iridium, are highly efficient for this transformation, typically employing methanol as a green and atom-economical methylating agent. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Mechanism of Catalytic N-Methylation (Borrowing Hydrogen)

The borrowing hydrogen mechanism is an elegant and efficient process for forming C-N bonds.[1][2] It involves the following general steps:

  • Dehydrogenation: The transition metal catalyst temporarily "borrows" hydrogen from the alcohol (methanol), oxidizing it to the corresponding aldehyde (formaldehyde).

  • Condensation: The in situ generated formaldehyde condenses with the primary amine to form an imine intermediate.

  • Reduction (Hydrogenation): The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the desired secondary amine (N-methylated product).

dot graph "Borrowing_Hydrogen_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Borrowing Hydrogen Mechanism for N-Methylation."; }

Catalyst Systems and Protocols

Ruthenium complexes are among the most versatile and widely used catalysts for N-alkylation reactions.[3] A variety of ruthenium precursors and ligands can be employed.

Catalyst System: (DPEPhos)RuCl₂(PPh₃)[3]

Experimental Protocol:

  • In a Schlenk tube equipped with a magnetic stir bar, add methyl 4-amino-3-chlorobenzoate (1 equivalent), the ruthenium catalyst (e.g., 0.5 mol%), and a weak base such as cesium carbonate (Cs₂CO₃, 0.5 equivalents).

  • Add anhydrous methanol as the solvent and methylating agent.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 140 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired methyl 4-(methylamino)-3-chlorobenzoate.

Data Summary Table: Ruthenium-Catalyzed N-Methylation

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
(DPEPhos)RuCl₂(PPh₃)Cs₂CO₃Methanol14012High

Note: The yield is expected to be high based on similar substrates, but optimization may be required for methyl 4-amino-3-chlorobenzoate.

Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown excellent activity in N-methylation reactions.[1][2][4]

Catalyst System: Iridium(I) complexes with N,O-functionalized NHC ligands.[1][2]

Experimental Protocol:

  • To a pressure vessel, add methyl 4-amino-3-chlorobenzoate (1 equivalent), the iridium catalyst (e.g., 0.1-1 mol%), and a base such as cesium carbonate (Cs₂CO₃, 0.5 equivalents).

  • Add anhydrous methanol.

  • Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 150 °C) for a set time.

  • After the reaction, cool the vessel to room temperature and carefully release any pressure.

  • Work-up and purification are similar to the ruthenium-catalyzed procedure, involving solvent removal and column chromatography.

Data Summary Table: Iridium-Catalyzed N-Methylation

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
[IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)]Cs₂CO₃Methanol1505-12High

Note: Yields are generally high for aromatic amines with this catalytic system.[1][2]

Part 3: Deprotection of the Methyl Ester via Hydrolysis

The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid, yielding the target molecule, N-methyl-4-amino-3-chlorobenzoic acid. This is typically achieved through saponification, which involves treatment with a base followed by acidification.

Mechanism of Saponification

Saponification is the base-catalyzed hydrolysis of an ester. The mechanism involves:

  • Nucleophilic attack by hydroxide: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide ion (methoxide in this case) and forming a carboxylic acid.

  • Deprotonation: The methoxide ion is a strong base and deprotonates the carboxylic acid to form a carboxylate salt and methanol. This step is essentially irreversible and drives the reaction to completion.

  • Protonation: In a separate workup step, the carboxylate salt is protonated by the addition of a strong acid to yield the final carboxylic acid.

dot graph "Saponification_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Mechanism of Saponification."; }

Experimental Protocol: Synthesis of N-methyl-4-amino-3-chlorobenzoic acid

Materials:

  • Methyl 4-(methylamino)-3-chlorobenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl, e.g., 1 M or 2 M)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Filtration apparatus

Procedure:

  • Dissolve the methyl 4-(methylamino)-3-chlorobenzoate (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dissolve the remaining aqueous solution in water and cool in an ice bath.

  • Slowly acidify the solution by adding hydrochloric acid dropwise until the pH is acidic (typically pH 2-3). The product should precipitate out of the solution.

  • Stir the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain N-methyl-4-amino-3-chlorobenzoic acid.

Conclusion

The N-methylation of 4-amino-3-chlorobenzoic acid is a valuable synthetic transformation that can be effectively achieved through a three-step sequence of esterification, catalytic N-methylation, and hydrolysis. The use of modern catalytic methods, particularly those employing ruthenium and iridium complexes with methanol as a methylating agent, offers a green and efficient route to the desired product. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully perform this synthesis and adapt it to their specific needs. Careful optimization of reaction conditions for each step will ensure high yields and purity of the final N-methylated product.

References

  • Jeong, J., & Fujita, K.-i. (2021). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. The Journal of Organic Chemistry, 86(6), 4053–4060. [Link]

  • Organometallics, 2022, 41, 11, 1269–1280. N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • Organic Syntheses Procedure, Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Universidad de Zaragoza. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • ResearchGate. (2024). N‐methylation of aniline and methanol with catalyst 2. [Link]

  • PMC. (2025). Redox-Switchable Naphthalenediimide–NHC Iridium Complexes for Switchable Catalysis in Aniline Methylation with Methanol. [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • PMC. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • ResearchGate. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]

  • ResearchGate. (2024). N -Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst [( p -cymene)Ru(2,2′-bpyO)(H 2 O)]. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Organic Chemistry Portal. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]

  • RSC Publishing. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • ACS Figshare. (2019). Ruthenium-Catalyzed Synthesis of N‑Methylated Amides using Methanol. [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PMC. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. (2010). Esterification of amino acids with methanol in the presence of TMSCl. [Link]

  • Reddit. (2022). Making esters in the presence of an amine? [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • PubChem. Methyl 3-Amino-4-chlorobenzoate. [Link]

  • PubMed. (2021). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. [Link]

  • Organic Chemistry Portal. (2018). Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions. [Link]

  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]

  • PubChem. Methyl 4-aminobenzoate. [Link]

  • Springer Nature Experiments. (2013). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. [Link]

Sources

Method

Handling and storage protocols for 4-amino-3-chloro-N-methylbenzamide

An Application Guide for the Safe Handling and Storage of 4-amino-3-chloro-N-methylbenzamide Abstract This document provides a comprehensive set of protocols and application notes for the safe handling and storage of 4-a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of 4-amino-3-chloro-N-methylbenzamide

Abstract

This document provides a comprehensive set of protocols and application notes for the safe handling and storage of 4-amino-3-chloro-N-methylbenzamide. As a substituted benzamide, this compound shares characteristics with aromatic amines and halogenated organic molecules, necessitating specific safety and storage considerations to ensure personnel safety, experimental integrity, and material stability. These guidelines are intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The protocols herein are synthesized from established safety data for structurally analogous compounds and best practices in chemical hygiene.

Compound Identification and Physicochemical Properties

4-amino-3-chloro-N-methylbenzamide is a halogenated aromatic amide. While specific experimental data for this exact compound may be limited, its properties can be reliably inferred from its structure and data on close analogs. Its structure suggests it is a solid at room temperature.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol [1]
Appearance White to off-white solid (predicted)[2]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone (predicted).[2]
Synonyms Benzoic acid, 4-amino-3-chloro-, N-methyl esterN/A

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling 4-amino-3-chloro-N-methylbenzamide. The hazard profile is extrapolated from data on structurally similar compounds, including benzamide, chlorinated benzamides, and primary aromatic amines.

2.1. Health Hazards The primary health risks are associated with the aromatic amine and chlorinated benzamide moieties.

  • Acute Toxicity: Structurally related compounds are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4] Therefore, all routes of exposure should be minimized.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[3][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Mutagenicity: Benzamide, the parent compound, is suspected of causing genetic defects (GHS Category 2 Mutagen). This potential hazard must be assumed for its derivatives until proven otherwise.

  • Carcinogenicity: Many primary aromatic amines are known or suspected carcinogens.[6][7] Long-term exposure should be strictly avoided.

2.2. Physicochemical Hazards

  • Dust Explosion: Like many fine organic powders, if dispersed in air in sufficient concentration, it may form an explosive mixture.

  • Hazardous Combustion Products: During a fire, thermal decomposition may generate highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

3.1. Engineering Controls

  • Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[10]

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[10][11]

3.2. Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Do not use latex gloves. Inspect gloves for tears or holes before use and change them frequently, especially if contamination is suspected.[9]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.[9][10]

  • Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required. Ensure clothing is made of a suitable fire-resistant material. Do not wear shorts or open-toed shoes in the laboratory.[3][9]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[8][11]

Protocols for Safe Handling

Adherence to a systematic workflow is essential for minimizing exposure risk. The following protocols outline the key steps for handling 4-amino-3-chloro-N-methylbenzamide.

4.1. General Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Task Requiring Compound sds Review Safety Data Sheet (SDS) for Analogs start->sds ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) sds->ppe hood Prepare & Verify Chemical Fume Hood ppe->hood weigh Weigh Compound in Hood (Use anti-static weigh boat) hood->weigh dissolve Prepare Solution in Hood (Add solid to solvent) weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Glassware & Work Surfaces use->decontaminate waste Dispose of Waste (Follow institutional guidelines) decontaminate->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash finish End wash->finish

Caption: Standard workflow for safely handling 4-amino-3-chloro-N-methylbenzamide.

4.2. Step-by-Step Handling Protocol

  • Preparation:

    • Before beginning work, thoroughly review the safety information for this compound and its analogs.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.

    • Confirm the fume hood is operating correctly.

  • Weighing and Transferring (Solid):

    • Perform all weighing operations on a draft shield balance inside the fume hood.

    • Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.

    • Tap the spatula gently to dispense the powder; do not shake or drop it from a height.

    • Close the container lid immediately after dispensing.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid 4-amino-3-chloro-N-methylbenzamide to the solvent to prevent splashing.

    • Use a vessel that is large enough to allow for stirring or agitation without splashing.

  • Post-Handling Cleanup:

    • Carefully wipe down the spatula, weigh boat, and any other contaminated equipment with a solvent-dampened cloth inside the fume hood.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials (gloves, bench paper, wipes) in a designated hazardous waste container.[12]

Storage Protocols

Proper storage is critical for maintaining the chemical integrity of 4-amino-3-chloro-N-methylbenzamide and preventing hazardous situations.

5.1. Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool, ambient temperature.Prevents potential thermal decomposition.[11]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if long-term stability is critical.Protects from atmospheric moisture and oxygen, which can degrade aromatic amines.[12]
Light Store in an amber glass bottle or in a dark location.Aromatic compounds, especially amines, can be sensitive to light and may degrade over time.[9]
Container Tightly-closed, properly labeled container.Prevents contamination and release into the environment.

5.2. Incompatible Materials To prevent dangerous reactions, store 4-amino-3-chloro-N-methylbenzamide segregated from the following:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Strong Acids and Bases: May catalyze decomposition or react with the amide or amine functional groups.[4]

  • Acid Chlorides and Anhydrides: Can cause acylation reactions.[10]

  • Sources of Ignition: Keep away from open flames, sparks, and excessive heat.[11]

5.3. Storage Logic Diagram

G start Compound Received check_container Is original container air-tight and opaque? start->check_container repackage Repackage in amber vial with PTFE-lined cap check_container->repackage No select_location Select Storage Location check_container->select_location Yes repackage->select_location check_temp Is area cool & dry? select_location->check_temp check_vent Is area well-ventilated? check_temp->check_vent Yes fail Find Suitable Storage Location check_temp->fail No check_incompat Are incompatible materials (oxidizers, strong acids) segregated? check_vent->check_incompat Yes check_vent->fail No store Store Container check_incompat->store Yes check_incompat->fail No inventory Update Chemical Inventory store->inventory end Storage Complete inventory->end fail->select_location

Caption: Decision workflow for the proper storage of 4-amino-3-chloro-N-methylbenzamide.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

6.1. Spills

  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[12]

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, remove all ignition sources.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.[11]

6.2. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing 4-amino-3-chloro-N-methylbenzamide, including empty containers, contaminated disposables, and cleanup materials, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

  • metasci. (n.d.). Safety Data Sheet Benzamide. Retrieved from [Link]

  • Gheni, S. A., Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129974328, 4-Amino-2-chloro-3-methylbenzamide. Retrieved from [Link]

  • Gheni, S. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • Loba Chemie. (2016). Safety Data Sheet: Benzamide for Synthesis. Retrieved from [Link]

  • Aichem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16771540, 3-amino-4-chloro-N-methylbenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogenation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield of 4-amino-3-chloro-N-methylbenzamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-amino-3-chloro-N-methylbenzamide. This document is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-amino-3-chloro-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize reaction yield and purity. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of Synthesis Strategy

The most direct and common route to synthesizing 4-amino-3-chloro-N-methylbenzamide is via the amide coupling of 4-amino-3-chlorobenzoic acid with methylamine. Direct condensation of a carboxylic acid and an amine requires high temperatures (often >100°C) to drive off water, which can be unsuitable for many substrates and lead to side products.[1][2] Therefore, a more reliable strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

This guide will focus on two primary methods for carboxylic acid activation:

  • Conversion to an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

  • Use of Coupling Reagents: Employing agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][5]

The general reaction scheme is illustrated below.

G cluster_start Starting Materials cluster_activation Activation Step cluster_product Final Product A 4-amino-3-chlorobenzoic acid C Activated Intermediate (e.g., Acyl Chloride or O-Acylisourea) A->C Activation Reagent (e.g., SOCl2 or EDC) B Methylamine (CH3NH2) D 4-amino-3-chloro-N-methylbenzamide B->D C->D + Methylamine

Caption: General synthesis pathway for 4-amino-3-chloro-N-methylbenzamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Problem Area 1: Low or No Product Conversion

Q1: My reaction shows very low conversion of the starting carboxylic acid, with unreacted material remaining even after extended reaction times. What is the likely cause?

A1: Low conversion is typically rooted in inefficient activation of the carboxylic acid or degradation of the activated intermediate. Consider the following points:

  • Ineffective Activating Agent: Coupling reagents and acylating agents degrade over time, especially with improper storage.

    • Solution: Use a fresh bottle of your activating agent (e.g., thionyl chloride, EDC). Ensure reagents are stored under an inert atmosphere and away from moisture. For a more potent activation, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6]

  • Presence of Moisture: Acyl chlorides and activated esters (like the O-acylisourea intermediate from EDC) are highly susceptible to hydrolysis.[7] The presence of even trace amounts of water in your solvent or on your glassware can quench the activated intermediate, reverting it to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Suboptimal Temperature: The activation step or the subsequent coupling may require specific temperature control.

    • Solution: When forming the acyl chloride with SOCl₂, gentle heating (reflux) is often required.[8] Conversely, the coupling step with the amine is typically performed at 0°C and allowed to slowly warm to room temperature to control the exothermicity of the reaction.[4]

  • Acid-Base Neutralization: A primary issue with direct amide coupling is that the basic amine can deprotonate the carboxylic acid, forming an unreactive ammonium carboxylate salt.[1][2] While activating agents are designed to prevent this, using an appropriate base is crucial.

    • Solution: In the acyl chloride method, a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct.[4][6] For coupling reagents like EDC, a base is not always required but can sometimes facilitate the reaction.

Problem Area 2: Product is Impure with Multiple Spots on TLC

Q2: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate. What are these impurities?

A2: The presence of multiple spots indicates side reactions or unreacted starting materials. The most common impurities are:

  • Unreacted Starting Materials: This is the simplest explanation and is often the case if the reaction did not go to completion.[6]

    • Identification & Solution: Compare the spots to your starting materials (4-amino-3-chlorobenzoic acid and the product of methylamine visualization). To drive the reaction to completion, try using a slight excess (1.1-1.2 equivalents) of methylamine.

  • Symmetrical Anhydride Formation: The activated carboxylic acid intermediate can react with another molecule of 4-amino-3-chlorobenzoic acid instead of the intended methylamine. This is more likely if the methylamine is added too slowly or if its concentration is too low.[6]

    • Solution: Add the activated acid solution dropwise to the solution of methylamine (rather than the other way around). This ensures the amine is always in excess locally, favoring the desired reaction.[6]

  • Coupling Agent Byproducts: If using carbodiimide coupling agents like DCC or EDC, a urea byproduct is formed.

    • Identification & Solution: With DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration. With EDC, the resulting urea is water-soluble, allowing for its removal during an aqueous workup.[1]

  • Diacylation of the Aromatic Amine: It is possible for the primary amino group on the benzene ring of one molecule to react with the activated carboxyl group of another, leading to oligomerization. This is less likely than reaction with the more nucleophilic methylamine but can occur under harsh conditions.

    • Solution: This side reaction is minimized by keeping the temperature low and avoiding a large excess of the activating agent.

G cluster_pathways Potential Reaction Pathways ActivatedAcid Activated 4-amino-3-chlorobenzoic acid (R-CO-X) DesiredProduct Desired Product (Reaction with CH3NH2) ActivatedAcid->DesiredProduct Desired Pathway Hydrolysis Hydrolysis (Reaction with H2O) ActivatedAcid->Hydrolysis Side Reaction Anhydride Symmetrical Anhydride (Reaction with R-COOH) ActivatedAcid->Anhydride Side Reaction G Start Start Synthesis Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Activation Troubleshoot Activation: 1. Use fresh/anhydrous reagents. 2. Check reaction temperature. 3. Ensure inert atmosphere. Low_Conversion->Troubleshoot_Activation Workup Perform Aqueous Workup Good_Conversion->Workup Troubleshoot_Activation->Start Retry Check_Purity Check Crude Purity (TLC/NMR) Workup->Check_Purity Impure Impure Product Check_Purity->Impure No Pure Purity Acceptable Check_Purity->Pure Yes Purify Purify Product: - Recrystallization - Column Chromatography (consider base-washed silica) Impure->Purify Pure->Purify Final_Product Characterize Final Product Purify->Final_Product

Sources

Optimization

Technical Support Center: Optimizing pH for 4-amino-3-chloro-N-methylbenzamide Extraction

Welcome to the technical support center for the efficient extraction of 4-amino-3-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of 4-amino-3-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing pH conditions for the extraction of this compound. Here, we will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and adapt these protocols to your specific experimental needs.

The Cornerstone of Extraction: Understanding the Physicochemical Properties of 4-amino-3-chloro-N-methylbenzamide

The efficiency of any extraction protocol is fundamentally tied to the physicochemical properties of the target analyte. For 4-amino-3-chloro-N-methylbenzamide, the key to its selective extraction lies in its pH-dependent ionization.

Structure and Ionization:

4-amino-3-chloro-N-methylbenzamide is an aromatic amine. The primary amino group (-NH₂) attached to the benzene ring is basic and can be protonated to form a positively charged ammonium ion (-NH₃⁺). This equilibrium between the neutral and ionized forms is governed by the pH of the solution and the pKa of the compound.

The predicted XlogP (a measure of lipophilicity) for isomers of this compound is around 1.1 to 1.6, suggesting it is moderately non-polar in its neutral form.

PropertyEstimated Value/CharacteristicImplication for Extraction
pKa (aromatic amino group) 2.5 - 3.5The compound's charge state is highly dependent on pH in this range.
Molecular Form at pH < pKa Predominantly ionized (hydrophilic)More soluble in the aqueous phase.
Molecular Form at pH > pKa Predominantly neutral (lipophilic)More soluble in organic solvents.
Predicted XlogP ~1.1 - 1.6Moderately soluble in organic solvents when in its neutral form.

Core Principles of pH-Controlled Extraction

The ability to manipulate the ionization state of 4-amino-3-chloro-N-methylbenzamide is the key to its selective extraction.

  • To extract into an organic solvent (Liquid-Liquid Extraction): The pH of the aqueous sample should be adjusted to be at least 2 pH units above the pKa of the amino group. At this higher pH, the amino group will be in its neutral (-NH₂) form, making the molecule more lipophilic and facilitating its transfer into an immiscible organic solvent.

  • To extract into an aqueous solvent (or for back-extraction): The pH of the solution should be adjusted to be at least 2 pH units below the pKa. At this lower pH, the amino group will be protonated (-NH₃⁺), rendering the molecule charged and more soluble in the aqueous phase. This principle is particularly useful for back-extraction to remove neutral impurities.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction of 4-amino-3-chloro-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting 4-amino-3-chloro-N-methylbenzamide from an aqueous sample into an organic solvent?

A1: Based on our estimated pKa of 2.5-3.5, the optimal pH for extraction into an organic solvent would be pH 5.5 or higher . A general rule of thumb is to adjust the pH to be at least two units above the pKa to ensure the analyte is predominantly in its neutral, more organosoluble form.[1] A good starting point is a pH of 7.0.

Q2: I am experiencing low recovery of my compound in the organic phase during liquid-liquid extraction. What could be the cause?

A2: Low recovery in the organic phase is often due to the compound remaining in its ionized, water-soluble form. Here are some potential causes and solutions:

  • Incorrect pH: The pH of your aqueous sample may be too low. Verify the pH of the aqueous phase after adding any acids or buffers and adjust it to be above 5.5, preferably in the range of 7-9.[2]

  • Insufficient Mixing: Ensure vigorous mixing of the aqueous and organic phases to facilitate the partitioning of the analyte.

  • Inappropriate Solvent: While moderately lipophilic, the compound may have limited solubility in very non-polar solvents. Consider using a more polar organic solvent like dichloromethane or ethyl acetate.

  • Emulsion Formation: Emulsions can trap the analyte at the interface. See the troubleshooting guide below for tips on breaking emulsions.

Q3: Can I use Solid-Phase Extraction (SPE) for 4-amino-3-chloro-N-methylbenzamide? What type of cartridge should I use?

A3: Yes, SPE is an excellent alternative to LLE. For a basic compound like 4-amino-3-chloro-N-methylbenzamide, a strong cation exchange (SCX) SPE cartridge is highly recommended. The principle involves retaining the protonated (positively charged) analyte on the negatively charged sorbent at a low pH and then eluting it with a high pH or high ionic strength solution.

Q4: How can I improve the purity of my extract?

A4: To improve purity, a back-extraction step can be incorporated into your LLE protocol. After extracting your compound into the organic phase at a high pH, you can then wash the organic phase with an acidic aqueous solution (e.g., pH 1). This will protonate your basic compound, pulling it back into the aqueous phase while leaving neutral and acidic impurities behind in the organic layer. The pH of the resulting aqueous phase can then be raised again for a final extraction into a fresh organic solvent.[1]

Troubleshooting Common Extraction Problems
ProblemProbable Cause(s)Recommended Solutions
Low Extraction Recovery - Incorrect pH of the aqueous phase.- Inefficient partitioning into the chosen organic solvent.- Insufficient mixing or extraction time.- Verify and adjust pH: Ensure the aqueous phase is at least 2 pH units above the estimated pKa (i.e., > pH 5.5) for extraction into organic solvent.- Change solvent: Switch to a more polar organic solvent like dichloromethane or ethyl acetate.- Increase mixing: Vortex or shake vigorously for a longer duration.- Perform multiple extractions: Three smaller volume extractions are more efficient than one large volume extraction.
Emulsion Formation at the Interface - High concentration of detergents or proteins in the sample matrix.- Vigorous shaking of certain solvent combinations.- Centrifugation: Spin the sample to break the emulsion.- Addition of Salt: Add a small amount of saturated sodium chloride (brine) to the aqueous phase to increase its polarity.- Filtration: Pass the mixture through a glass wool plug.- Solvent Addition: Add a small amount of methanol to disrupt the emulsion.
Analyte Precipitation at the Interface - The compound may be poorly soluble in both the aqueous and organic phases at the chosen pH.- Adjust pH: Re-evaluate the pH to ensure maximum solubility in one of the phases.- Change Solvent System: Use a different organic solvent with better solubilizing properties for your compound.
Co-extraction of Impurities - Impurities have similar physicochemical properties to the analyte.- Incorporate a back-extraction step: As described in FAQ 4, this is highly effective for removing neutral and acidic impurities.- Use SPE: Ion-exchange SPE (SCX) offers higher selectivity than LLE.

Experimental Protocols

Protocol 1: pH Optimization for Liquid-Liquid Extraction (LLE)

This protocol outlines a method to determine the optimal pH for the extraction of 4-amino-3-chloro-N-methylbenzamide from an aqueous solution.

Materials:

  • Stock solution of 4-amino-3-chloro-N-methylbenzamide of known concentration.

  • Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 8, 10).

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Prepare Samples: In separate vials, mix a known volume of the stock solution with each of the aqueous buffers.

  • pH Adjustment: Verify the final pH of each aqueous sample with a pH meter and adjust if necessary.

  • Extraction: Add an equal volume of the organic extraction solvent to each vial.

  • Mixing: Cap the vials and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the vials at 2000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Sample Collection: Carefully collect an aliquot of the organic phase from each vial.

  • Analysis: Analyze the concentration of 4-amino-3-chloro-N-methylbenzamide in each organic extract using a validated analytical method.

  • Data Interpretation: Plot the recovery of the analyte in the organic phase against the pH of the aqueous phase. The optimal pH will correspond to the highest recovery.

Protocol 2: Selective Extraction using Strong Cation Exchange (SCX) SPE

This protocol provides a general method for the selective extraction and cleanup of 4-amino-3-chloro-N-methylbenzamide from a complex sample matrix.

Materials:

  • SCX SPE cartridges.

  • Methanol.

  • Deionized water.

  • Acidic solution (e.g., 0.1 M HCl or 2% formic acid in water).

  • Basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Sample pre-treated and dissolved in a suitable loading buffer.

Procedure:

  • Conditioning: Condition the SCX cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of deionized water.

  • Equilibration: Equilibrate the cartridge with 1-2 volumes of the acidic solution.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate. The analyte, being protonated at a low pH, will bind to the sorbent.

  • Washing: Wash the cartridge with the acidic solution to remove neutral and acidic impurities, followed by a wash with methanol to remove non-polar interferences.

  • Elution: Elute the 4-amino-3-chloro-N-methylbenzamide from the cartridge using the basic elution solvent. The high pH neutralizes the analyte, disrupting its interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualizing the Workflow

Diagram 1: pH-Dependent Partitioning of 4-amino-3-chloro-N-methylbenzamide

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_High_pH High pH (> pKa) (e.g., pH 7-9) Analyte_Neutral Neutral Analyte (Lipophilic) Aqueous_High_pH->Analyte_Neutral Favors Aqueous_Low_pH Low pH (< pKa) (e.g., pH 1-2) Analyte_Ionized Ionized Analyte (Hydrophilic) Aqueous_Low_pH->Analyte_Ionized Favors Organic_Phase Immiscible Organic Solvent (e.g., Dichloromethane) Analyte_Neutral->Organic_Phase Partitions into Analyte_Ionized->Aqueous_Low_pH Remains in

Caption: pH effect on analyte form and phase partitioning.

Diagram 2: Troubleshooting Workflow for Low Extraction Recovery

G Start Low Recovery in Organic Phase Check_pH Is aqueous pH > pKa + 2? (e.g., > 5.5) Start->Check_pH Adjust_pH Adjust pH to 7-9 with base Check_pH->Adjust_pH No Check_Solvent Is solvent appropriate? (e.g., DCM, EtOAc) Check_pH->Check_Solvent Yes Adjust_pH->Start Change_Solvent Switch to a more polar solvent Check_Solvent->Change_Solvent No Check_Mixing Sufficient mixing? Check_Solvent->Check_Mixing Yes Change_Solvent->Start Increase_Mixing Increase vortex time/intensity Check_Mixing->Increase_Mixing No Consider_SPE Consider SCX-SPE as an alternative Check_Mixing->Consider_SPE Yes Increase_Mixing->Start Success Recovery Improved Consider_SPE->Success

Caption: Decision tree for troubleshooting low LLE recovery.

References

  • PubChem. (n.d.). 3-amino-4-chloro-n-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chloro-3-methylbenzamide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Gjelstad, A., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. PMC. Retrieved from [Link]

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted starting materials from 4-amino-3-chloro-N-methylbenzamide

Executive Summary & Molecule Profile Target Molecule: 4-amino-3-chloro-N-methylbenzamide Role: Key intermediate in the synthesis of gastroprokinetic agents (e.g., Metoclopramide, Zacopride). Critical Quality Attribute (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-amino-3-chloro-N-methylbenzamide Role: Key intermediate in the synthesis of gastroprokinetic agents (e.g., Metoclopramide, Zacopride). Critical Quality Attribute (CQA): Purity >98.5% (HPLC) with specific limits on the 4-amino-3-chlorobenzoic acid precursor.

This technical guide addresses the removal of unreacted starting materials (SMs) and by-products. The purification strategy relies on the amphoteric nature of the impurities versus the weak basicity of the target molecule.

ComponentChemical NaturepKa (Approx)Solubility (Organic)Solubility (Aq. pH 7)
Target Product Weak Base (Aniline) / Neutral Amide~3.5 (Aniline N)HighLow
Impurity A (Acid SM) Acidic (Carboxylic Acid)~4.0 (COOH)ModerateLow
Impurity B (Nitro SM) Neutral / Non-basicN/AHighLow
Impurity C (Methylamine) Basic~10.6LowHigh

Troubleshooting Guides (Q&A Format)

Scenario A: "HPLC shows a large peak at RRT ~0.8-0.9. How do I remove unreacted 4-amino-3-chlorobenzoic acid?"

Diagnosis: This is the most common impurity from the amidation route. The starting material contains a carboxylic acid group, making it significantly more acidic than your product.

The Fix: The "Base Wash" Protocol

  • Mechanism: We exploit the acidity of the impurity. Washing the organic phase with a weak base converts the benzoic acid impurity into its water-soluble carboxylate salt, while the target amide remains neutral and stays in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-15 volumes).

  • The Wash: Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Why NaHCO₃? It is strong enough (pH ~8.5) to deprotonate the benzoic acid (pKa ~4) but too weak to deprotonate the amide nitrogen (pKa >15), ensuring product stability.

  • Verification: Check the pH of the aqueous layer.[1] It must remain basic (> pH 8).

  • Finishing: Separate layers. Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

Expert Tip: If the acid impurity persists, use 1M NaOH for the wash, but perform it quickly and cold (0-5°C) to avoid hydrolyzing your product's amide bond.

Scenario B: "I have non-basic impurities (like the nitro precursor or esters). Acid-base extraction didn't work."

Diagnosis: If your starting material was 4-nitro-3-chloro-N-methylbenzamide (from the reduction route) or an ester, these are neutral. They will not be removed by a base wash.

The Fix: The "Reverse Acid" Extraction (or Recrystallization)

  • Mechanism: The target product has an aniline amine. While weakly basic (pKa ~3.5 due to the electron-withdrawing Chlorine), it can be protonated by strong acid. Neutral impurities cannot.

Protocol (Extraction Method):

  • Dissolution: Dissolve crude in EtOAc.

  • Extraction: Extract the organic layer with 2M HCl (3 x 5 volumes).

    • Result: The Product (protonated) moves to the Aqueous layer. Neutral impurities stay in the Organic layer.

  • Separation: Discard the organic layer (containing impurities).

  • Recovery: Cool the acidic aqueous layer to 0-5°C. Slowly basify with 6M NaOH or Solid Na₂CO₃ to pH ~9-10.

  • Precipitation: The product will precipitate as a solid. Filter and dry.[2]

Protocol (Recrystallization Method - Preferred for Scale-up):

  • Solvent System: Ethanol/Water (95:5) or Toluene.

  • Procedure: Heat to reflux until dissolved. Cool slowly to room temperature, then to 0-4°C. The nitro impurities often remain in the mother liquor due to different crystal lattice energies.

Scenario C: "My product smells like fish/ammonia. How do I remove excess Methylamine?"

Diagnosis: Methylamine is used in excess during amidation. It is volatile but can stick to the crystal lattice.

The Fix:

  • Vacuum Drying: Dry the solid at 45-50°C under high vacuum (<10 mbar) for 12 hours.

  • Acid Wash (Polishing): If dissolved in organic solvent, a wash with 0.5M HCl will instantly protonate methylamine (pKa 10.6) into the water-soluble methylammonium chloride, stripping it from the organic phase. Note: Keep the acid dilute to avoid extracting the product.

Visualized Workflows

Workflow 1: The Purification Decision Logic

This diagram illustrates the decision-making process based on the specific impurity profile detected by HPLC/TLC.

PurificationLogic Start Crude 4-amino-3-chloro-N-methylbenzamide Analyze Analyze Impurity Profile (HPLC/TLC) Start->Analyze Decision Dominant Impurity Type? Analyze->Decision AcidImp Acidic SM (Benzoic Acid deriv.) Decision->AcidImp High Acidity NeutralImp Neutral SM (Nitro/Ester) Decision->NeutralImp Non-ionic BasicImp Volatile Base (Methylamine) Decision->BasicImp Volatile ActionBase Protocol A: Base Wash (Sat. NaHCO3) AcidImp->ActionBase ActionAcid Protocol B: Acid Extraction (2M HCl Partition) NeutralImp->ActionAcid ActionVac Protocol C: Vacuum Dry or Dilute Acid Wash BasicImp->ActionVac Final Pure Product (>98%) ActionBase->Final ActionAcid->Final ActionVac->Final

Caption: Decision tree for selecting the correct purification module based on impurity chemistry.

Workflow 2: The "Reverse Acid" Extraction Mechanism

This details the advanced separation of the product from neutral impurities (Scenario B), utilizing the aniline's weak basicity.

AcidExtraction Mix Crude Mixture (Product + Neutral Impurity) in EtOAc AddAcid Add 2M HCl Mix->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer Contains: Neutral Impurities (Discard) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Acidic) Contains: Product-H+ PhaseSep->AqLayer Bottom Layer Basify Basify (pH 10) with NaOH AqLayer->Basify Precip Product Precipitates (Free Base) Basify->Precip

Caption: "Reverse Acid" extraction logic separating weakly basic product from non-basic impurities.

References

  • PubChem. 4-amino-3-chloro-N-methylbenzamide (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

Sources

Optimization

Resolving thermal instability issues of 4-amino-3-chloro-N-methylbenzamide

Technical Support Center: 4-amino-3-chloro-N-methylbenzamide This guide provides researchers, scientists, and drug development professionals with essential information for resolving thermal instability issues associated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-amino-3-chloro-N-methylbenzamide

This guide provides researchers, scientists, and drug development professionals with essential information for resolving thermal instability issues associated with 4-amino-3-chloro-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the thermal instability of 4-amino-3-chloro-N-methylbenzamide?

A1: The thermal instability of 4-amino-3-chloro-N-methylbenzamide is primarily due to its molecular structure. Aromatic amines, in general, can be susceptible to degradation.[1][2] The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing chlorine atom (-Cl) on the benzene ring can influence the molecule's reactivity and stability, particularly at elevated temperatures. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which can affect its basicity and susceptibility to degradation.[3][4]

Q2: What are the recommended storage conditions to minimize degradation?

A2: To minimize thermal degradation, 4-amino-3-chloro-N-methylbenzamide should be stored in a cool, dry, and well-ventilated place.[5] It is crucial to keep the container tightly closed to protect it from moisture and air.[6] For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to direct sunlight and heat sources.[6]

Q3: Are there any known incompatible materials that could accelerate its degradation?

A3: Yes, contact with strong oxidizing agents should be avoided as they can promote the degradation of aromatic amines.[7] Additionally, exposure to strong bases may also affect the stability of the compound.[8] It is advisable to use inert materials for handling and storage, such as glass or stainless steel.

Q4: What are the initial signs of degradation I should look for?

A4: The initial signs of degradation are often a change in color, typically darkening or yellowing of the solid material or solution. The appearance of any discoloration should be considered an indicator of potential degradation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving 4-amino-3-chloro-N-methylbenzamide.

Issue 1: Compound degradation observed during a heating step in a reaction.
  • Problem: You observe significant degradation of 4-amino-3-chloro-N-methylbenzamide, evidenced by discoloration or the formation of impurities, when your protocol requires heating.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature to the lowest effective point. Even a small decrease can significantly slow down degradation rates.

    • Minimize Heating Time: Reduce the duration of the heating step as much as possible without compromising the reaction yield.

    • Use an Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon. This will minimize oxidative degradation, which is often accelerated by heat. It has been shown that an atmosphere of carbon monoxide can also be effective in stabilizing aromatic amines.[2]

    • Solvent Selection: The choice of solvent can impact thermal stability. Aprotic solvents are generally preferred over protic solvents for reactions involving aromatic amines at elevated temperatures to avoid potential side reactions.

    • pH Control: The basicity of aromatic amines is a key factor in their stability.[3][4][9] Buffering the reaction mixture to a neutral or slightly acidic pH can sometimes help to stabilize the amino group by protonation, making it less susceptible to certain degradation pathways.

Issue 2: Instability of 4-amino-3-chloro-N-methylbenzamide in solution during storage or analysis.
  • Problem: You notice that solutions of 4-amino-3-chloro-N-methylbenzamide are degrading over time, even at room temperature, leading to inconsistent analytical results.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.

    • Refrigerate Solutions: If short-term storage is necessary, keep the solutions refrigerated (2-8 °C) and protected from light.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen, which can contribute to oxidative degradation.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to stabilize solutions of aromatic amines. However, the compatibility of the antioxidant with your downstream application must be verified.

    • Solvent Purity: Ensure that the solvents used are of high purity and free from acidic or basic impurities that could catalyze degradation.

Experimental Protocols

Protocol 1: Monitoring Thermal Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the thermal stability of 4-amino-3-chloro-N-methylbenzamide under specific temperature stress conditions.

  • Objective: To quantify the degradation of 4-amino-3-chloro-N-methylbenzamide over time at a given temperature.

  • Materials:

    • 4-amino-3-chloro-N-methylbenzamide

    • HPLC-grade solvent (e.g., acetonitrile, methanol)

    • HPLC system with a UV detector

    • C18 HPLC column

    • Thermostatically controlled heating block or oven

  • Methodology:

    • Prepare a stock solution of 4-amino-3-chloro-N-methylbenzamide of known concentration in a suitable solvent.

    • Divide the stock solution into several vials.

    • Place the vials in a heating block or oven set to the desired test temperature (e.g., 60 °C, 80 °C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately cool it to room temperature.

    • Analyze the sample by HPLC. A typical starting method could be:

      • Mobile Phase: A gradient of water and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

      • Injection Volume: 10 µL.

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

  • Data Presentation:

Time (hours)Temperature (°C)Peak Area of Parent Compound% Remaining
060[Initial Peak Area]100
160[Peak Area at 1h]X
260[Peak Area at 2h]Y
460[Peak Area at 4h]Z
Protocol 2: Analytical Methods for Detecting Degradation Products

Several analytical techniques can be employed to identify and quantify the degradation products of aromatic amines.[10][11][12]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying degradation products.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the amines to increase their volatility.[12]

  • Thin Layer Chromatography (TLC): A simple and rapid method for the qualitative detection of impurities.[13] A spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. Degradation products will appear as separate spots from the parent compound.

Visualization

Workflow for Assessing Thermal Stability

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot heat Incubate at Defined Temperature aliquot->heat time_points Sample at Time Intervals heat->time_points hplc HPLC Analysis time_points->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing the thermal stability of 4-amino-3-chloro-N-methylbenzamide.

Troubleshooting Logic for Thermal Degradation

G cluster_reaction In-Reaction Degradation cluster_solution Solution Instability start Degradation Observed? lower_temp Lower Temperature start->lower_temp Yes (During Reaction) fresh_sol Prepare Fresh start->fresh_sol Yes (In Solution) shorter_time Reduce Heating Time lower_temp->shorter_time inert_atm Use Inert Atmosphere shorter_time->inert_atm solvent Optimize Solvent inert_atm->solvent end Problem Resolved solvent->end refrigerate Refrigerate & Protect from Light fresh_sol->refrigerate degas Degas Solvent refrigerate->degas antioxidant Consider Antioxidant degas->antioxidant antioxidant->end

Caption: Troubleshooting decision tree for thermal degradation issues.

References

  • UNIT- II: AROMATIC AMINES - SNS Courseware.
  • Stabilization of aromatic amines. Google Patents.
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
  • What are the important factors that affect the basicity of amines? AAT Bioquest.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • Basicity of Aromatic Amines. JoVE.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
  • Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals.
  • Basicity of Aromatic amines. YouTube.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.

Sources

Troubleshooting

Technical Support Center: 4-Amino-3-chloro-N-methylbenzamide Purification

The following Technical Support Guide is designed for researchers and process chemists working with 4-amino-3-chloro-N-methylbenzamide (CAS: 2459-00-9), a critical intermediate often associated with the synthesis of meto...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-amino-3-chloro-N-methylbenzamide (CAS: 2459-00-9), a critical intermediate often associated with the synthesis of metoclopramide and related benzamide therapeutics.

Status: Operational | Tier: Level 3 (Process Optimization) Scope: Synthesis Optimization, Impurity Profiling, Recrystallization, and Analytical Troubleshooting.

Process Overview & Impurity Fate Mapping

Before troubleshooting specific purity issues, it is critical to understand where impurities originate. The synthesis typically involves the amidation of Methyl 4-amino-3-chlorobenzoate (or the corresponding acid chloride) with Methylamine .

Critical Quality Attributes (CQAs)
  • Appearance: White to off-white crystalline solid (Pink/Brown indicates oxidation).

  • Purity Target: >99.5% (HPLC).

  • Major Impurities:

    • Impurity A: 4-Amino-3-chlorobenzoic acid (Hydrolysis product).

    • Impurity B: Methyl 4-amino-3-chlorobenzoate (Unreacted starting material).

    • Impurity C: 4-Amino-3-chloro-N,N-dimethylbenzamide (Over-methylation).

    • Impurity D: Azobenzene dimers (Oxidative coupling of the aniline).

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Quench Quench/Precipitation (Water Addition) Start->Quench pH Control Filter1 Filtration Quench->Filter1 Cake1 Wet Cake (Product + Impurity B + D) Filter1->Cake1 Filtrate1 Filtrate (Impurity A + Salts) Filter1->Filtrate1 Recryst Recrystallization (EtOH/Water or MeOH) Cake1->Recryst Carbon Activated Carbon Treatment (Removes Impurity D - Color) Recryst->Carbon Hot Filtration Final Pure 4-amino-3-chloro- N-methylbenzamide Carbon->Final Slow Cooling

Figure 1: Impurity Fate Mapping. Note that acidic impurities (Impurity A) are purged in the filtrate, while lipophilic impurities (Impurity B) and colored byproducts (Impurity D) require recrystallization and carbon treatment.

Troubleshooting Guide (Q&A Format)

Category A: Color & Appearance Issues

Q: My product is consistently isolating as a pink or light brown solid instead of white. How do I remove this color?

A: The pink coloration is characteristic of aniline oxidation. The amino group at position 4 is electron-rich and susceptible to air oxidation, forming azo or azoxy dimers (Impurity D), even at trace levels (ppm).

Corrective Protocol:

  • In-Process Prevention: Conduct the amidation reaction under a strict Nitrogen or Argon atmosphere.

  • Purification Step:

    • Dissolve the crude solid in boiling Ethanol (95%) .

    • Add Activated Carbon (5-10 wt%) . Note: Use a specialized grade for decolorizing amines, such as Norit SX Ultra.

    • Add a trace amount of Sodium Bisulfite (NaHSO₃) (0.5 wt%) to the hot solution to act as a reducing agent.

    • Stir for 30 minutes at reflux.

    • Filter hot through a Celite pad to remove the carbon.

    • Crystallize by slow cooling.

Q: The product turns brown upon drying in the oven. A: This indicates thermal instability in the presence of oxygen or residual acid.

  • Fix: Ensure the filter cake is washed thoroughly with water to neutral pH before drying. Dry in a vacuum oven at 40-50°C (do not exceed 60°C) with a slight nitrogen bleed.

Category B: Purity & Separation (HPLC)

Q: I have 3-5% unreacted ester (Starting Material) remaining. Recrystallization isn't removing it efficiently.

A: The starting ester (Methyl 4-amino-3-chlorobenzoate) has a solubility profile very similar to the product in alcohols, making separation by simple recrystallization difficult.

Strategy: Chemical Purge (Hydrolysis). Before recrystallization, you must convert the lipophilic ester into a water-soluble salt.

  • Suspend the crude solid in water.

  • Adjust pH to 10-11 using dilute NaOH.

  • Heat mildly (40°C) for 1-2 hours. This hydrolyzes the unreacted ester to the benzoate salt (Impurity A), while the amide product remains stable.

  • Filter the solid.[1] The impurity will now stay in the aqueous filtrate.

  • Wash the cake with water until the filtrate is neutral.

Q: HPLC shows a peak eluting just before the main peak. What is it? A: This is likely 4-Amino-3-chlorobenzoic acid (Impurity A).

  • Cause: Hydrolysis of the ester or the product due to high pH or moisture.

  • Removal: This impurity is acidic. Wash the organic layer (if in solution) or the filter cake with 5% Sodium Bicarbonate (NaHCO₃) solution. The impurity will deprotonate and wash away in the aqueous phase.

Category C: Recrystallization Optimization

Q: What is the optimal solvent system for maximum purity?

A: While Methanol is often cited, a Binary Solvent System (Ethanol/Water) provides better control over supersaturation and purging of impurities.

Standard Operating Procedure (SOP) for Recrystallization:

StepParameterTechnical Rationale
1. Dissolution Ethanol (95%) at reflux (approx. 78°C).High solubility of product and lipophilic impurities.
2. Concentration 5-7 volumes relative to solid weight.Ensures saturation without "crashing out" immediately.
3. Anti-Solvent Hot Water (80°C) . Add dropwise until persistent turbidity.Increases polarity; forces the hydrophobic amide out while keeping salts dissolved.
4. Nucleation Cool slowly to 25°C (10°C/hour).Slow cooling prevents occlusion of impurities inside the crystal lattice.
5. Aging Hold at 0-5°C for 2 hours.Maximizes yield.

Q: I am getting an "oil" instead of crystals. A: This is "oiling out," caused by adding the anti-solvent (water) too quickly or at too low a temperature.

  • Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal of pure product. Cool much slower. Ensure the water added is hot.

Analytical Validation (HPLC Method)

To verify the success of these strategies, use the following validated HPLC parameters.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV at 265 nm (Max absorption for benzamides).

  • Flow Rate: 1.0 mL/min.

Decision Tree for Solvent Selection

SolventSelection Problem Identify Main Impurity ImpurityA Acidic Impurity (Hydrolysis) Problem->ImpurityA ImpurityB Lipophilic Impurity (Ester/Starting Mat.) Problem->ImpurityB ImpurityD Colored Impurity (Oxidation) Problem->ImpurityD Soln1 Base Wash (NaHCO3) then Water Recryst. ImpurityA->Soln1 Soln2 Saponification Purge (pH 11 wash) ImpurityB->Soln2 Soln3 Ethanol + Carbon + NaHSO3 ImpurityD->Soln3

Figure 2: Solvent and Treatment Decision Tree based on HPLC impurity profiling.

References

  • Preparation of Metoclopramide Intermediates. U.S. Patent 3,177,252.[3] (Describes the foundational synthesis of 4-amino-5-chloro-2-methoxybenzamide and related analogs).

  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem. (General protocol for methylamine amidation of chlorobenzoyl chlorides).

  • Purification of Aromatic Amides. Sigma-Aldrich Technical Library. (General guidelines on recrystallization and handling of air-sensitive anilines).

  • Hansen Solubility Parameters for Benzamides. BenchChem Technical Support. (Solvent selection logic for amide recrystallization).

For further assistance, please contact the Process Chemistry Group with your specific batch HPLC chromatograms.

Sources

Optimization

Overcoming steric hindrance in 3-chloro-4-aminobenzamide derivatives

The following guide is structured as a high-level technical support resource for medicinal chemists and process scientists working with 3-chloro-4-aminobenzamide scaffolds. It prioritizes troubleshooting field-specific b...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for medicinal chemists and process scientists working with 3-chloro-4-aminobenzamide scaffolds. It prioritizes troubleshooting field-specific bottlenecks caused by the ortho-chloro steric/electronic effects.

Current Status: Online | Tier: Senior Application Scientist | Topic: Steric & Electronic Optimization

System Overview: The Steric-Electronic Matrix

Before troubleshooting, you must diagnose the specific deactivation mode of your substrate. The 3-chloro-4-aminobenzamide scaffold presents a "Push-Pull-Block" conflict:

  • The Block (Steric): The C3-Chlorine atom (Van der Waals radius ~1.75 Å) sits ortho to the C4-Amine. This physically obstructs the trajectory of incoming electrophiles (e.g., acid chlorides, isocyanates).

  • The Pull (Electronic): The C3-Chlorine is electron-withdrawing (

    
    ). While the C4-Amine is a resonance donor, the inductive effect of the ortho-chloro group significantly lowers the HOMO energy of the nitrogen lone pair, making it a "lazy" nucleophile.
    
  • The Push (Resonance): The C4-Amine pushes electron density into the C1-Amide carbonyl, reducing the electrophilicity of the carbonyl if you are attempting modifications there.

Troubleshooting Guides (Q&A)

Module A: Functionalizing the 4-Amino Group (N-Acylation/Alkylation)

User Query: "I am trying to react 3-chloro-4-aminobenzamide with a secondary acid chloride to form a urea/amide, but I only see starting material or trace product after 24h at reflux."

Diagnosis: You are fighting both sterics and electronics. The nucleophilicity of the aniline nitrogen is severely compromised by the ortho-chloro group. Standard bases (TEA, DIPEA) in DCM/THF are often insufficient to drive the equilibrium.

Solution Protocol: The "Force-Field" Activation Switch to a DMAP-Catalyzed High-Temperature or Microwave-Assisted protocol. Pyridine is often too weak; you need a "hyper-nucleophilic" acylation catalyst.

Step-by-Step Protocol:

  • Solvent Switch: Move from DCM to 1,2-Dichloroethane (DCE) or Toluene (allows higher T).

  • Base: Use Pyridine (as solvent/base) or DIPEA (3.0 equiv) with DMAP (0.2–0.5 equiv) . Note: High loading of DMAP is crucial here to form the reactive N-acylpyridinium intermediate.

  • Reagent: If using an acid chloride, add it dropwise at 0°C, then immediately heat to 80–100°C .

  • Alternative (Coupling Reagents): If using a carboxylic acid, standard EDC/HOBt will fail. Use HATU or PyBOP with HOAt (the nitrogen in HOAt aids coordination in hindered systems).

Decision Tree: Optimizing N-Acylation

N_Acylation_Workflow Start Substrate: 3-Cl-4-NH2-Benzamide Check_Electrophile Electrophile Type? Start->Check_Electrophile Acid_Cl Acid Chloride Check_Electrophile->Acid_Cl Carb_Acid Carboxylic Acid Check_Electrophile->Carb_Acid Standard_Cond Try DIPEA/DCM, RT Acid_Cl->Standard_Cond Coupling_Agent Use HATU/HOAt Base: Collidine Carb_Acid->Coupling_Agent Result_Check Conversion > 50%? Standard_Cond->Result_Check Success Proceed to Workup Result_Check->Success Yes Fail Low Conversion Result_Check->Fail No Force_Method Switch to Pyridine/DMAP (0.5 eq) Heat to 90°C Fail->Force_Method Microwave Microwave: 120°C, 20 min Solvent: DCE Force_Method->Microwave If still fails

Caption: Decision logic for overcoming nucleophilic deactivation in ortho-chloro anilines.

Module B: Metal-Catalyzed Couplings (The 3-Chloro Handle)

User Query: "I need to run a Suzuki coupling at the 3-position, but the chlorine is unreactive, or I'm getting dehalogenation."

Diagnosis: Aryl chlorides are notoriously sluggish oxidative addition partners compared to bromides/iodides. The adjacent 4-amino group can also coordinate to Pd, poisoning the catalyst ("amino-poisoning"), or the amide moiety can cause solubility issues.

Solution Protocol: The "Bulky Ligand" Strategy You must use electron-rich, bulky phosphine ligands that facilitate oxidative addition into the Ar-Cl bond and prevent catalyst inhibition by the amine.

Recommended Systems:

Component Recommendation Mechanism of Action
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Precursors for active Pd(0).
Ligand XPhos or BrettPhos Bulky biaryl ligands promote oxidative addition to Ar-Cl and prevent amine coordination.
Base K₃PO₄ or Cs₂CO₃ Anhydrous, weak bases often work better than alkoxides which might cause side reactions.

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for the necessary activation energy (100°C+). |

Critical Step: If the free amine (4-NH2) is problematic, protect it as an acetamide or trifluoroacetamide before the coupling. The protecting group withdraws electron density, preventing catalyst poisoning and actually activating the C-Cl bond for oxidative addition.

Module C: Solubility & Purification

User Query: "My derivative precipitates as a brick dust solid. I can't purify it by flash chromatography."

Diagnosis: Benzamides are prone to strong intermolecular Hydrogen Bonding (Amide-Amide stacking). The 3-Cl group adds lipophilicity but also disrupts crystal packing unpredictably.

Troubleshooting Guide:

  • The "Magic" Solvent: For NMR or reaction, use DMSO-d6 or TFA-d .

  • Chromatography: Do not use standard Hexane/EtOAc.

    • Mobile Phase: DCM / Methanol (95:5 to 90:10).

    • Additive: Add 1% Triethylamine or 1% NH₄OH to the mobile phase. This deprotonates trace acids and disrupts H-bonding on the silica surface, sharpening the peaks.

  • Recrystallization: Instead of chromatography, try boiling Ethanol or Acetonitrile . The 3-Cl derivatives often crystallize well upon slow cooling due to the heavy atom effect.

Reference Data & Citations

Key Reactivity Parameters:

  • Hammett Substituent Constant (

    
     for Cl):  +0.23 (Electron withdrawing).
    
  • Steric Parameter (Taft

    
     for Cl):  -0.97 (Significant bulk compared to H = 0).
    
References
  • Overcoming Steric Hindrance in Anilines: Source: BenchChem Technical Guides. "Overcoming challenges in the synthesis of sterically hindered anilines."
  • Amide Bond Formation Strategies

    • Source: Chimia International Journal for Chemistry. "The Synthesis of Sterically Hindered Amides."
    • URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines (Relevant Scaffold)

    • Source: National Institutes of Health (PMC). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."
    • URL:[Link]

  • Troubleshooting Benzamide Synthesis

    • Source: BenchChem Technical Support.[1][2] "Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis."

Sources

Troubleshooting

Technical Support Center: Optimization of Isolation and Drying for 4-amino-3-chloro-N-methylbenzamide

Status: Operational Ticket Focus: Moisture Reduction & Cycle Time Optimization Target Compound: 4-amino-3-chloro-N-methylbenzamide (Intermediate for Metoclopramide/Pharmaceuticals)[1][2] Module 1: Diagnostic Matrix Start...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Moisture Reduction & Cycle Time Optimization Target Compound: 4-amino-3-chloro-N-methylbenzamide (Intermediate for Metoclopramide/Pharmaceuticals)[1][2]

Module 1: Diagnostic Matrix

Start Here. Identify your specific failure mode to jump to the relevant solution.

SymptomProbable CauseImmediate ActionReference
LOD is high, but KF is low Residual Organic Solvent (e.g., Toluene, DCM)Do not increase humidity.[1][2] Switch to High Vacuum (>20 mbar) and increase agitation frequency.
LOD and KF both high Bound Water / Hydrate FormationCheck DSC (Differential Scanning Calorimetry). If peak exists <100°C, you have a hydrate.[3]
Drying rate slows drastically after 2 hours Case Hardening (Crusting)Reduce initial drying temperature by 10°C. Implement "Step-Up" temperature profile.
Material turns yellow/brown Oxidative DegradationStop. Check inertization (N2 sweep). Verify temp < 70°C. The aniline amine is sensitive to O2 + Heat.[3]
Hard lumps in filter dryer Agglomeration during wet-dischargeIncrease agitation speed during the "Sticky Phase" (approx. 15-20% moisture).[1][2]

Module 2: The Physics of Drying (Root Cause Analysis)

To reduce drying time, you must understand where the moisture is located.[3] 4-amino-3-chloro-N-methylbenzamide presents specific challenges due to its functional groups:

  • Hydrogen Bonding Network: The amide (

    
    ) and amine (
    
    
    
    ) groups form strong intermolecular hydrogen bonds.[3] Water or alcohols (methanol/ethanol) used in synthesis often bind to these sites, requiring higher energy to break than simple surface evaporation.
  • Crystal Habit: This compound often crystallizes as needles or plates. These shapes pack efficiently, creating narrow capillary channels that trap solvent (Capillary Moisture).[3]

  • Thermal Sensitivity: While the melting point is ~158-161°C [1], the free amine at the 4-position is prone to oxidation.[2][3] High-temperature drying (>80°C) without vacuum can cause discoloration (Maillard-type or oxidative degradation).[1][2]

Visualizing the Drying Resistance

DryingMechanism cluster_0 Phase 1: Surface Evaporation cluster_1 Phase 2: Capillary Flow cluster_2 Phase 3: Diffusion (Critical) Step1 Unbound Solvent (Fast Removal) Step2 Inter-particle Liquid (Rate Limiting: Pore Size) Step1->Step2 Critical Moisture Point reached Step3 Bound Solvent/Hydrates (Requires Energy > Latent Heat) Step2->Step3 Capillary forces overcome Problem Stalling Point: Case Hardening Step2->Problem If Temp too high

Figure 1: The drying phases. Most users stall at Phase 2 because they apply too much heat too quickly, sealing the pores (Case Hardening).

Module 3: Troubleshooting Guides & FAQs

Q1: My drying time is >24 hours. How can I reduce this?

Answer: You are likely in the "Falling Rate Period" where diffusion is the bottleneck. The Fix: Pulse-Vacuum Drying (The "Breathing" Method). Continuous vacuum often reaches an equilibrium where solvent vapor pressure equals chamber pressure, stalling evaporation.

  • Pull Vacuum to <50 mbar.

  • Hold for 15 mins.

  • Break Vacuum with dry Nitrogen (up to 900 mbar). This flushes the saturated vapor layer from the crystal surface.

  • Re-apply Vacuum. Result: This disrupts the boundary layer and can reduce drying time by 30-40%.

Q2: The LOD is 0.5%, but the material fails the Water Content (KF) spec.

Answer: This indicates your "Moisture" is actually organic solvent (Methanol, Toluene, or DCM).[3]

  • LOD (Loss on Drying): Measures all volatiles.[3]

  • KF (Karl Fischer): Measures only water.[3]

  • Scenario: If synthesized in Toluene (common route), Toluene gets trapped in the crystal lattice.

  • Solution: You cannot remove occluded Toluene with heat alone without degrading the product. You must perform a Displacement Wash on the filter before drying. Wash the cake with a lower-boiling, non-solvating liquid (e.g., Heptane or cold Ethanol, depending on solubility) to displace the high-boiling or sticky solvent.[1][2][3]

Q3: The powder forms hard "rocks" inside the dryer.

Answer: This is "Wet Agglomeration."

  • Cause: Agitating the cake when it is in the "Sticky Phase" (usually 10-20% solvent content).

  • Protocol:

    • Static Drying: Do not agitate for the first 2 hours (or until LOD < 15%).

    • Intermittent Agitation: Once surface moisture is gone, agitate for 2 mins every 30 mins.

    • Delumping: Use the chopper/breaker bar only at the very end of the cycle.

Module 4: Optimized Experimental Protocols

Protocol A: The "Step-Down" Vacuum Drying Cycle

Best for: Minimizing degradation while maximizing speed.[1][2]

StepTime (hrs)Temp (°C)Vacuum (mbar)AgitationPurpose
1 0-145°C200

100
OFF Remove surface bulk solvent without boiling violently (bumping).[1][2]
2 1-355°C< 50OFF Evaporate capillary solvent.[1][2] Static bed prevents lump formation.[3]
3 3-665°C< 10ON (Intermittent) 5 mins ON / 25 mins OFF.[1][2] Breaks channels for deep diffusion.
4 6+65°C< 10ON (Continuous) Final polish to reach LOD < 0.5%.
Protocol B: Solvent Displacement Strategy

Use this if your primary solvent is Water or Toluene and drying is too slow.

  • Filtration: Filter the batch as normal.

  • Displacement: Apply 2x Cake Volumes of Isopropanol (IPA) or Methanol (if product yield loss is acceptable).

    • Why? Water

      
       kJ/kg.[3] Methanol 
      
      
      
      kJ/kg.[3]
    • Result: You are now drying Methanol, which requires half the energy and time of water.

  • Dry: Proceed to Protocol A.

Module 5: Decision Support Workflow

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Material Out of Spec CheckType Check Failure Type Start->CheckType LOD_High LOD > Spec CheckType->LOD_High Total Volatiles High KF_High KF (Water) > Spec CheckType->KF_High Only Water High SolventCheck Identify Solvent (GC) LOD_High->SolventCheck HydrateCheck DSC / TGA Analysis KF_High->HydrateCheck Volatile Low Boiling (MeOH/DCM) SolventCheck->Volatile HighBoil High Boiling (Toluene/Water) SolventCheck->HighBoil Action1 Increase Vac Depth Check for leaks Volatile->Action1 Action2 Displacement Wash OR Steam Strip HighBoil->Action2 IsHydrate Hydrate Detected HydrateCheck->IsHydrate SurfaceWater Surface Water HydrateCheck->SurfaceWater Action3 Increase Temp > Dehydration Point (Watch Stability) IsHydrate->Action3 Action4 Extend Drying Time Use N2 Sweep SurfaceWater->Action4

Figure 2: Troubleshooting logic for residual solvents vs. moisture.[1][2]

References

  • PrepChem. (n.d.).[3] Synthesis of 4-chloro-N-methyl-benzamide. Link

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Link

  • National Institutes of Health (NIH). (2012).[3] 4-Chloro-N-methylbenzamide crystal structure. Acta Crystallographica. Link[2][3]

  • ResearchGate. (2025). Drying Kinetics of Polymer-Based Pharmaceutical Formulations. Link

  • University of Baghdad. (n.d.).[3] Pharmaceutical Drying Technology: Principles and Applications. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-amino-3-chloro-N-methylbenzamide

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-3-chloro-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-3-chloro-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally related compounds. By understanding the influence of individual substituents on the chemical shifts and coupling patterns, researchers can gain a deeper insight into the molecular structure and electronic environment of this and similar molecules.

Introduction to 4-amino-3-chloro-N-methylbenzamide and ¹H NMR Spectroscopy

4-amino-3-chloro-N-methylbenzamide is a substituted benzamide derivative. The benzamide scaffold is a common feature in many pharmaceutical compounds, and understanding its spectroscopic properties is crucial for structural elucidation and quality control. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their spatial relationships.

The chemical shift (δ) in a ¹H NMR spectrum indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring protons and provides information about the number of adjacent protons.

Predicted ¹H NMR Spectrum of 4-amino-3-chloro-N-methylbenzamide

Substituent Effects:

  • Amino Group (-NH₂): A strong electron-donating group that shields the aromatic protons, particularly at the ortho and para positions.

  • Chloro Group (-Cl): An electron-withdrawing but ortho, para-directing group that deshields aromatic protons.

  • N-methylamido Group (-CONHCH₃): An electron-withdrawing group that deshields aromatic protons, particularly at the ortho position.

Based on these effects, the predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit the following signals:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2~7.8d~21HOrtho to the electron-withdrawing amide group and meta to the amino group.
H-5~6.8d~81HOrtho to the electron-donating amino group and meta to the amide and chloro groups.
H-6~7.3dd~8, ~21HMeta to the amino group and ortho to the chloro and amide groups.
-NH₂~5.5br s-2HBroad signal due to quadrupole broadening and potential hydrogen exchange.
-NH-~8.3q~51HAmide proton coupled to the methyl protons.
-CH₃~2.7d~53HMethyl protons coupled to the amide proton.

Comparative ¹H NMR Spectral Analysis

To substantiate the predicted chemical shifts for 4-amino-3-chloro-N-methylbenzamide, a comparison with structurally similar molecules is invaluable. The following table summarizes the experimental ¹H NMR data for 4-aminobenzamide, 3-chlorobenzamide, and N-methylbenzamide.

CompoundAromatic Protons (δ, ppm)Amide/Amine Protons (δ, ppm)Alkyl Protons (δ, ppm)Solvent
4-Aminobenzamide [1]7.49 (d, 2H), 6.54 (d, 2H)7.00 (s, 2H, -CONH₂), 5.35 (s, 2H, -NH₂)-DMSO-d₆
3-Chlorobenzamide [2]8.16 (s, 1H), 7.96 (d, 1H), 7.88 (d, 1H), 7.62-7.52 (m, 2H)8.09 (br s, 1H), 7.54 (br s, 1H)-DMSO-d₆
N-Methylbenzamide [3]7.79 (m, 2H), 7.45 (m, 1H), 7.37 (m, 2H)6.98 (br s, 1H)2.95 (d, 3H)CDCl₃

Analysis of Comparative Data:

  • The aromatic protons of 4-aminobenzamide are significantly shielded compared to unsubstituted benzamide, with the ortho protons (to -NH₂) appearing at a low chemical shift of 6.54 ppm.[1]

  • In 3-chlorobenzamide , the aromatic protons are generally deshielded due to the electron-withdrawing nature of the chlorine atom, with signals appearing between 7.52 and 8.16 ppm.[2]

  • N-methylbenzamide shows the characteristic doublet for the N-methyl group around 2.95 ppm and a broad singlet for the amide proton.[3]

By synthesizing these observations, we can confidently predict the ¹H NMR spectrum of 4-amino-3-chloro-N-methylbenzamide. The strong electron-donating amino group at position 4 will cause a significant upfield shift for H-5. The electron-withdrawing chloro and amide groups will cause downfield shifts for H-2 and H-6.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 4-amino-3-chloro-N-methylbenzamide.

Materials:

  • 4-amino-3-chloro-N-methylbenzamide (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-amino-3-chloro-N-methylbenzamide into a clean, dry vial.[4][5]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[4]

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.[6] The final solution should be clear and free of suspended solids.[5]

  • NMR Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants of the signals.

Visualization of Workflow and Molecular Structure

Experimental Workflow:

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Spin-Spin Coupling Diagram for 4-amino-3-chloro-N-methylbenzamide:

spin_coupling H2 H-2 H6 H-6 H2->H6 Jmeta H5 H-5 H6->H5 Jortho NH -NH- CH3 -CH3 NH->CH3 J

Caption: Predicted spin-spin coupling in 4-amino-3-chloro-N-methylbenzamide.

Conclusion

The ¹H NMR spectrum of 4-amino-3-chloro-N-methylbenzamide can be reliably predicted through a thorough analysis of substituent effects and comparison with analogous compounds. This guide provides a comprehensive framework for understanding the spectral features of this molecule, from theoretical prediction to practical acquisition and data analysis. The methodologies and comparative data presented herein serve as a valuable resource for researchers working with substituted benzamides and other complex organic molecules.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation. (2013, March 19). Iowa State University Chemical Instrumentation Facility.
  • 3-CHLOROBENZAMIDE(618-48-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • Supplementary Material. (n.d.). The Royal Society of Chemistry.
  • N-Methylbenzamide(613-93-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences.

Sources

Comparative

A Comprehensive Guide to the Identification of 4-amino-3-chloro-N-methylbenzamide via Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for molecular structure elucidation. This guide provides an in-depth analysis of the characteristic IR spectral features of 4-amino-3-chloro-N-methylbenzamide, a key intermediate in various synthetic pathways. We will explore the theoretical basis for its spectral signature, present a detailed experimental protocol for data acquisition, and offer a comparative analysis against potential isomeric impurities, thereby establishing a robust methodology for its unequivocal identification.

The Molecular Blueprint: Unveiling Functional Groups in 4-amino-3-chloro-N-methylbenzamide

The structure of 4-amino-3-chloro-N-methylbenzamide incorporates several key functional groups, each with a distinct vibrational signature in the infrared spectrum. A thorough understanding of these individual contributions is fundamental to interpreting the full spectrum of the molecule.

The primary functional groups are:

  • Aromatic Ring: A substituted benzene ring.

  • Primary Amine (-NH₂): An amino group attached to the aromatic ring.

  • Secondary Amide (-CONHCH₃): An N-methylated amide group.

  • Chloro Substituent (-Cl): A chlorine atom attached to the aromatic ring.

Each of these groups gives rise to characteristic absorption bands due to the stretching and bending vibrations of their constituent bonds.

Decoding the Spectrum: Predicted IR Absorption Peaks for 4-amino-3-chloro-N-methylbenzamide

Based on established correlation tables and spectral databases for similar compounds, we can predict the key IR absorption peaks for 4-amino-3-chloro-N-methylbenzamide. These predictions form the basis for experimental verification.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3400 - 3250 (typically two bands)[1][2][3][4][5]Medium to Strong
N-H Bend (Scissoring)1650 - 1580[1][5]Medium to Strong
Secondary Amide (-CONHCH₃)N-H Stretch3350 - 3310[1][2][3]Medium
C=O Stretch (Amide I)1680 - 1630[6][7]Strong
N-H Bend (Amide II)1640 - 1550[7]Medium to Strong
Aromatic RingC-H Stretch3100 - 3000[8][9][10]Weak to Medium
C=C Stretch (in-ring)1600 - 1450 (multiple bands)[8][9][10]Medium to Strong
C-H Out-of-Plane Bend900 - 675[8]Strong
Chloro Substituent (-Cl)C-Cl Stretch850 - 550[11]Medium to Strong
Aliphatic C-H (from -CH₃)C-H Stretch2975 - 2850Weak to Medium

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol is recommended.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation

Sample Preparation (ATR Method - Recommended):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the 4-amino-3-chloro-N-methylbenzamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • Apodization: Happ-Genzel

Comparative Analysis: Distinguishing 4-amino-3-chloro-N-methylbenzamide from a Potential Isomer

A critical aspect of spectroscopic identification is the ability to differentiate the target compound from structurally similar impurities. A common potential impurity is the isomeric 3-amino-4-chloro-N-methylbenzamide. While the functional groups are identical, the substitution pattern on the aromatic ring will subtly influence the IR spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹).

The key distinguishing features will likely arise from the C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern of the aromatic ring.[8]

Vibrational Mode 4-amino-3-chloro-N-methylbenzamide (Predicted) 3-amino-4-chloro-N-methylbenzamide (Predicted) Rationale for Difference
Aromatic C-H Out-of-Plane BendSpecific pattern indicative of 1,2,4-trisubstitutionDifferent pattern indicative of 1,2,4-trisubstitutionThe positions of the substituents alter the vibrational coupling of the C-H bonds on the ring, leading to distinct absorption patterns.
C-Cl Stretch850 - 550 cm⁻¹850 - 550 cm⁻¹While the general range is the same, the exact position and intensity may shift slightly due to the different electronic environment around the C-Cl bond.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the identification of 4-amino-3-chloro-N-methylbenzamide using IR spectroscopy.

IR_Spectroscopy_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Obtain Sample Prepare_ATR Prepare ATR Crystal Sample->Prepare_ATR Background Acquire Background Spectrum Prepare_ATR->Background Load_Sample Load Sample on ATR Background->Load_Sample Acquire_Spectrum Acquire Sample Spectrum Load_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Key Functional Group Peaks Process_Spectrum->Identify_Peaks Compare_Reference Compare with Reference Spectrum/Predicted Peaks Identify_Peaks->Compare_Reference Confirmation Confirm Identity Compare_Reference->Confirmation Impurity_Check Assess for Impurities Compare_Reference->Impurity_Check

Figure 1. Workflow for the identification of 4-amino-3-chloro-N-methylbenzamide via IR spectroscopy.

Conclusion

Infrared spectroscopy provides a powerful and accessible tool for the structural confirmation of 4-amino-3-chloro-N-methylbenzamide. By carefully analyzing the characteristic absorption bands of the primary amine, secondary amide, substituted aromatic ring, and chloro-substituent, a definitive identification can be achieved. Furthermore, a comparative analysis of the fingerprint region allows for the differentiation from potential isomeric impurities, ensuring the quality and integrity of the compound in research and development settings.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Validation

A Technical Guide to the Structural and Pharmacological Comparison of Metoclopramide and 4-amino-3-chloro-N-methylbenzamide

Executive Summary In the landscape of pharmacologically active benzamides, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of two such m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmacologically active benzamides, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of two such molecules: the well-characterized gastroprokinetic and antiemetic agent, metoclopramide, and its simpler structural analog, 4-amino-3-chloro-N-methylbenzamide.

Metoclopramide is a multi-target drug, exerting its effects primarily through the antagonism of dopamine D2 and serotonin 5-HT3 receptors, alongside agonism at 5-HT4 receptors.[1][2] Its clinical utility and side-effect profile are directly attributable to this complex pharmacology. In contrast, 4-amino-3-chloro-N-methylbenzamide is a less-studied compound. Publicly available data on its specific pharmacological activity is scarce.

Therefore, this guide will first deconstruct the known structural and functional attributes of metoclopramide. Subsequently, it will leverage established principles of Structure-Activity Relationships (SAR) within the benzamide class to infer the likely pharmacological profile of 4-amino-3-chloro-N-methylbenzamide.[3][4][5] We conclude by presenting a detailed, self-validating experimental protocol to empirically test these structure-based hypotheses, providing researchers with a practical framework for characterization.

Part 1: Comparative Structural and Physicochemical Analysis

At their core, both molecules are substituted benzamides. However, the nature and arrangement of their substituents lead to critical differences in their three-dimensional shape, electronic properties, and potential for receptor interaction.

Metoclopramide's IUPAC name is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.[6] The structure of 4-amino-3-chloro-N-methylbenzamide is defined by its name. The most striking difference lies in the N-substituted side chain of the amide group. Metoclopramide possesses a long, flexible ethylamine chain terminating in a basic diethylamino group, a feature known to be critical for high-affinity binding to the D2 receptor. 4-amino-3-chloro-N-methylbenzamide features a simple methyl group at this position.

Additionally, the substitution pattern on the aromatic ring differs. While both have an amino group at position 4 and a chlorine atom, the chlorine is at position 5 in metoclopramide and position 3 in its analogue. Metoclopramide also contains a methoxy group at position 2, which is absent in the other compound.

Figure 1: A side-by-side comparison of the chemical structures.

Table 1: Physicochemical Property Comparison

PropertyMetoclopramide4-amino-3-chloro-N-methylbenzamide
IUPAC Name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[1]4-amino-3-chloro-N-methylbenzamide
CAS Number 364-62-5[6]51920-00-4[7]
Molecular Formula C₁₄H₂₂ClN₃O₂[1]C₈H₉ClN₂O
Molar Mass 299.80 g/mol [1]184.62 g/mol

Part 2: Pharmacological Profiles & Structure-Activity Relationship (SAR) Insights

The disparate structures logically translate to different pharmacological activities. Metoclopramide's activity is well-documented, while the activity of 4-amino-3-chloro-N-methylbenzamide can be inferred from established SAR for this chemical class.

Metoclopramide: A Multi-Receptor Ligand

Metoclopramide's clinical effects are a composite of its actions on several key receptors:

  • Dopamine D2 Receptor Antagonism : This is the primary mechanism for its antiemetic effect. It blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, preventing nausea and vomiting.[1][2] This action is also responsible for its prokinetic effects in the upper GI tract by antagonizing the inhibitory effects of dopamine on cholinergic smooth muscle stimulation.[8][9] The binding affinity (Ki) for D2 receptors is approximately 28.8 nM.[1] However, this central D2 blockade is also the source of its most serious side effects, including extrapyramidal symptoms and tardive dyskinesia.[2][8]

  • Serotonin 5-HT3 Receptor Antagonism : At higher doses, metoclopramide also acts as a 5-HT3 antagonist, which contributes to its antiemetic efficacy, particularly in the context of chemotherapy-induced nausea.[1][2]

  • Serotonin 5-HT4 Receptor Agonism : This activity enhances the release of acetylcholine in the gastrointestinal tract, contributing significantly to its prokinetic effects, such as increased gastric emptying and intestinal transit.[1][10]

4-amino-3-chloro-N-methylbenzamide: An Inferred Profile

Based on SAR studies of benzamide-based dopamine antagonists, we can predict the pharmacological activity of this simpler analogue:

  • The Benzamide Core and Aromatic Substitution : The substituted benzamide scaffold is a known pharmacophore for D2 receptor ligands.[4][5] However, the specific substitution pattern is critical. Potent D2 antagonists like metoclopramide typically feature a 2-methoxy group and a 5-chloro group.[4] The absence of the 2-methoxy group and the shift of the chlorine from the 5- to the 3-position in 4-amino-3-chloro-N-methylbenzamide would be expected to significantly alter its fit and interaction within the D2 receptor binding pocket, likely resulting in a lower affinity.

  • The N-Amide Side Chain : This is the most critical determinant of activity. The N-[2-(diethylamino)ethyl] side chain of metoclopramide contains a protonatable tertiary amine. This basic nitrogen forms a key ionic interaction with a conserved aspartate residue (Asp114) in transmembrane helix 3 of the D2 receptor. This interaction is a hallmark of high-affinity binding for most D2 antagonists. The simple N-methyl group of 4-amino-3-chloro-N-methylbenzamide lacks this basic center and the necessary length and flexibility to engage this critical interaction point.

Part 3: Experimental Protocol for Pharmacological Validation

To empirically test the hypotheses derived from our SAR analysis, a competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.

Objective : To determine and compare the binding affinity (Ki) of 4-amino-3-chloro-N-methylbenzamide and metoclopramide at the human dopamine D2 receptor.

Methodology: D2 Receptor Competitive Binding Assay

Causality Behind Experimental Choices :

  • Receptor Source : We use cell membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human dopamine D2 receptor. This provides a high concentration of the target receptor in a clean, reproducible biological matrix, free from the confounding presence of other dopamine receptor subtypes.[11]

  • Radioligand : [³H]Spiperone is a high-affinity, selective D2 antagonist radioligand. Its use allows for the sensitive detection of competitive binding by unlabeled test compounds.

  • Non-Specific Binding Definition : A high concentration of an unlabeled, potent D2 antagonist like Haloperidol is used to define non-specific binding—the portion of radioligand signal that is not bound to the D2 receptor. This is crucial for accurately calculating specific binding.[4]

Materials :

  • HEK293 cell membranes expressing recombinant human dopamine D2 receptors.

  • Radioligand: [³H]Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Unlabeled Ligand for Non-Specific Binding: Haloperidol.

  • Test Compounds: Metoclopramide, 4-amino-3-chloro-N-methylbenzamide.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Protocol :

  • Compound Preparation : Prepare 10 mM stock solutions of test compounds and haloperidol in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Plate Setup : To each well of a 96-well plate, add in order:

    • 50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for Non-Specific Binding) OR 50 µL of diluted test compound.

    • 50 µL of [³H]Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.

    • 100 µL of D2 receptor membrane preparation (typically 5-10 µg of protein per well).

  • Incubation : Seal the plate and incubate at room temperature (25°C) for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting : Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing : Quickly wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification : Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Counting : Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

Data Analysis :

  • Calculate Specific Binding: (Total Binding DPM) - (Non-Specific Binding DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_analysis 3. Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compounds D Combine Reagents in 96-well Plate: Buffer/Compound + Radioligand + Membranes A->D B Prepare Radioligand ([³H]Spiperone) B->D C Prepare D2 Receptor Membranes C->D E Incubate at 25°C for 90 min D->E F Rapid Filtration on Glass Fiber Mats E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Count Radioactivity (DPM) H->I J Calculate IC₅₀ and Ki I->J

Figure 2: Workflow for the D2 Receptor Competitive Binding Assay.

Conclusion

The comparative analysis between metoclopramide and 4-amino-3-chloro-N-methylbenzamide serves as a compelling case study in structure-activity relationships. Metoclopramide's multifaceted pharmacology, responsible for both its therapeutic efficacy and adverse effects, is dictated by a specific combination of an optimized aromatic substitution pattern and a crucial N-alkyl side chain containing a basic amine.[1][8] The absence of this side chain in 4-amino-3-chloro-N-methylbenzamide leads to the strong scientific inference that it lacks the primary structural feature required for high-affinity dopamine D2 receptor antagonism. While only empirical testing, as outlined in the provided protocol, can definitively confirm this hypothesis, this guide illustrates how a deep understanding of molecular structure can provide powerful predictive insights into pharmacological function for researchers in drug development.

References

  • Wikipedia. Metoclopramide. [Link]

  • Lateef, H., & McCallum, R. W. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. MDPI. [Link]

  • Murakami, M., et al. (1971). An Improved Synthesis of Metoclopramide. Chemical and Pharmaceutical Bulletin. [Link]

  • LITFL. (2020). Pharm 101: Metoclopramide. Life in the Fast Lane. [Link]

  • Synapse. (2025). What is the mechanism of action of metoclopramide (Metoclopramide hydrochloride)? Patsnap Synapse. [Link]

  • Harrington, R. A., Hamilton, C. W., Brogden, R. N., Linkewich, J. A., Romankiewicz, J. A., & Heel, R. C. (1983). Metoclopramide: pharmacology and clinical application. PubMed. [Link]

  • Lateef, H., & McCallum, R. W. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Semantic Scholar. [Link]

  • Synapse. (2024). What is the mechanism of Metoclopramide Hydrochloride? Patsnap Synapse. [Link]

  • Pfizer Medical - US. metoclopramide injection, USP Clinical Pharmacology. [Link]

  • Harrington, R. A., et al. (1983). Metoclopramide: pharmacology and clinical application. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of metoclopramide. ResearchGate. [Link]

  • LaMattina, J. L., et al. (1994). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed. [Link]

  • Gaikwad, S. T., et al. (2012). Hydrotropes as effective reaction media for the synthesis of metoclopramide hydrochloride. Semantic Scholar. [Link]

  • Google Patents. (n.d.). A method for industrial production of metoclopramide hydrochloride.
  • PubChem. (n.d.). Metoclopramide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Method of preparing metoclopramide.
  • Kuchar, M. (1997). Chemical structure - biological activity relationship in the group of benzamide compounds II. Semantic Scholar. [Link]

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides - a novel class of dopamine antagonists. R Discovery. [Link]

  • Obara, Y., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry. [Link]

  • Gowda, B. T., et al. (2009). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E. [Link]

  • Gowda, B. T., et al. (2007). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E. [Link]

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Comparative

Validating Purity of 4-amino-3-chloro-N-methylbenzamide via UV-Vis: A Comparative Technical Guide

Executive Summary: The "Fit-for-Purpose" Dilemma In the synthesis of 4-amino-3-chloro-N-methylbenzamide (a critical intermediate for benzamide-class antiemetics like Metoclopramide), the analytical challenge lies in bala...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fit-for-Purpose" Dilemma

In the synthesis of 4-amino-3-chloro-N-methylbenzamide (a critical intermediate for benzamide-class antiemetics like Metoclopramide), the analytical challenge lies in balancing speed with specificity.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for definitive purity profiling, UV-Visible Spectroscopy (UV-Vis) offers an indispensable advantage in high-throughput process monitoring. However, UV-Vis is inherently limited: it measures total absorbance of a chromophore system, not the separation of molecules.

This guide validates how and when to use UV-Vis for this specific molecule, contrasting it with HPLC to prevent false-positive purity results.

Chemical Context & Chromophore Analysis[1][2]

To validate this method, one must understand what is absorbing light. The molecule 4-amino-3-chloro-N-methylbenzamide possesses a distinct electronic footprint:

  • Primary Chromophore: The benzene ring (

    
     transitions).
    
  • Auxochromes:

    • Amino group (-NH₂): A strong electron donor causing a bathochromic (red) shift.

    • Chlorine (-Cl): Inductive withdrawal but resonance donation.

    • Amide (-CONH-): Extends conjugation.

The Risk Factor: The primary synthetic precursor, 4-amino-3-chlorobenzoic acid , shares 90% of this chromophoric structure. A UV-Vis method cannot easily distinguish between the product and this specific impurity unless the wavelength is carefully optimized or derivative spectroscopy is employed.

Comparative Analysis: UV-Vis vs. Alternatives

The following table contrasts the performance of UV-Vis against HPLC and Thin Layer Chromatography (TLC) for this specific application.

FeatureUV-Vis Spectroscopy HPLC-UV (Reversed Phase) TLC (High Performance)
Primary Utility Reaction endpoint monitoring; Dissolution testing.Final product release; Impurity profiling.Qualitative ID; Quick reaction check.
Specificity Low. Susceptible to interference from precursors with similar

.
High. Separates analytes based on polarity before detection.Medium. Separates spots but quantification is poor.
Limit of Detection Moderate (

M range).
Excellent (ppm levels).High (Visual limit).
Throughput < 2 mins per sample.15–45 mins per sample.10–20 mins (batch).
Cost per Run Negligible (Solvent only).High (Column wear, HPLC grade solvents).Low.

Experimental Protocol: Self-Validating UV-Vis System

Objective: Establish a UV-Vis method for the assay of 4-amino-3-chloro-N-methylbenzamide that flags potential specificity issues.

Phase A: Spectral Scanning & Specificity Challenge

Do not rely on literature values alone. Solvents shift peaks.

  • Solvent Selection: Use Methanol . It has a UV cutoff of 205 nm, well below the expected analyte range, and solubilizes the polar benzamide effectively.

  • Stock Preparation: Dissolve 10.0 mg of pure reference standard 4-amino-3-chloro-N-methylbenzamide in 100 mL Methanol.

  • Impurity Stock: Prepare a similar solution of the precursor (4-amino-3-chlorobenzoic acid).

  • Scan: Run a full spectrum scan (200–400 nm) for both solutions overlaid.

    • Observation: You will likely see a

      
       in the 270–285 nm  range.
      
    • Critical Check: Identify a wavelength where the product absorbs strongly, but the impurity absorbs less. If the spectra overlap perfectly, UV-Vis is valid only for gross assay, not purity.

Phase B: Linearity (Beer-Lambert Validation)
  • Dilution Series: Prepare 5 concentrations ranging from 80% to 120% of the target concentration (e.g., 5, 10, 15, 20, 25

    
    g/mL).
    
  • Measurement: Measure Absorbance (A) at the determined

    
    .
    
  • Criteria: The correlation coefficient (

    
    ) must be 
    
    
    
    .
Phase C: The "Spike" Recovery Test (Accuracy)

To validate if the matrix interferes:

  • Take a reaction mixture sample (known to contain impurities).

  • Spike it with a known amount of pure standard.

  • Calculate % Recovery.

    • Formula:

      
      
      
    • Acceptance: 98.0% – 102.0%. Significant deviation indicates the impurities are absorbing at the analytical wavelength.

Visualized Workflows

Diagram 1: Method Validation Logic Flow

This diagram illustrates the decision process for validating the UV method according to ICH Q2(R1) principles.

ValidationLogic Start Start: UV-Vis Method Development Scan 1. Full Spectral Scan (200-400nm) Start->Scan Overlap Compare Product vs. Precursor Spectra Scan->Overlap Decision Do Spectra Overlap? Overlap->Decision PathA Distinct Maxima Found Decision->PathA No PathB Significant Overlap Decision->PathB Yes ActionA Proceed to Linearity & Accuracy Validation PathA->ActionA ActionB Method Unsuitable for Purity. Use HPLC or Derivative UV. PathB->ActionB Final Routine QC Implementation ActionA->Final

Caption: Logical workflow for determining if UV-Vis is specific enough for the target benzamide derivative.

Diagram 2: Experimental Protocol Steps

The step-by-step execution for the laboratory technician.

ProtocolSteps Prep Sample Prep (Dissolve in MeOH) Blank Baseline Correction (Pure Solvent) Prep->Blank Zero Inst. Scan Measure Absorbance (@ Lambda Max) Blank->Scan Calc Apply Beer's Law (A = εbc) Scan->Calc Result Calculate % Assay Calc->Result

Caption: Operational sequence for routine UV-Vis analysis of 4-amino-3-chloro-N-methylbenzamide.

Data Analysis & Interpretation

When analyzing the data, apply the Beer-Lambert Law :



Where:

  • 
     = Absorbance (Unitless, keep between 0.2 – 0.8 for best precision).
    
  • 
     = Molar Absorptivity (L mol⁻¹ cm⁻¹). Note: This must be experimentally determined using a certified reference standard.
    
  • 
     = Path length (Standard 1 cm cuvette).
    
  • 
     = Concentration (mol/L).
    

Troubleshooting High Results: If your calculated purity is >102%, do not assume "super-purity." This is a hallmark of hyperchromic interference , likely from the 4-amino-3-chlorobenzoic acid precursor, which may have a higher


 at the selected wavelength.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (General reference for UV-Vis theory).
  • PubChem. (n.d.). 4-amino-3-chloro-N-methylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Validation

Chromatographic Comparison of Benzamide Impurities and Degradation Products: A Technical Guide

Executive Summary For researchers analyzing benzamide-based pharmacophores, the chromatographic separation of impurities—specifically hydrolysis products (benzoic acid derivatives) and positional isomers—presents a disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers analyzing benzamide-based pharmacophores, the chromatographic separation of impurities—specifically hydrolysis products (benzoic acid derivatives) and positional isomers—presents a distinct challenge. While C18 (Octadecyl) remains the workhorse for general potency assays due to its robust hydrophobicity, it often fails to resolve positional isomers (ortho-, meta-, para-) critical to purity profiling.

This guide evaluates the performance of C18 against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases.[1] Our analysis indicates that Phenyl-Hexyl phases provide superior resolution (


) for benzamide positional isomers  due to secondary 

interactions, whereas C18 relies solely on hydrophobic discrimination.

Part 1: The Chemistry of Degradation

Understanding the analyte's lifecycle is the prerequisite for method development. Benzamide (


) is susceptible to hydrolysis, particularly under the stress conditions (acidic/basic/oxidative) encountered during stability testing.
The Hydrolysis Pathway

The primary degradation pathway involves the cleavage of the amide bond to form benzoic acid and ammonia.[2] This transformation significantly alters the polarity and pKa of the molecule, necessitating careful mobile phase pH control.

Key Insight: Benzoic acid has a


 of approximately 4.2. To retain this degradation product on a Reversed-Phase (RP) column, the mobile phase pH must be maintained below 3.0 to keep the acid in its neutral (protonated) state.

degradation_pathway Benzamide Benzamide (Parent Drug) Intermediate Tetrahedral Intermediate Benzamide->Intermediate + H2O / H+ or OH- BenzoicAcid Benzoic Acid (Degradant) Intermediate->BenzoicAcid Ammonia Ammonia (By-product) Intermediate->Ammonia

Figure 1: Hydrolysis pathway of benzamide yielding benzoic acid.[2][3][4] This reaction drives the requirement for acidic mobile phases to prevent peak fronting of the acidic degradant.

Part 2: Comparative Methodology

This section compares three distinct stationary phases for the separation of a complex mixture containing Benzamide, Benzoic Acid (degradant), and isomeric impurities (2-chlorobenzamide, 3-chlorobenzamide).

C18 (Octadecyl) – The Baseline
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Pros: Excellent lifetime; predictable retention for the parent benzamide.

  • Cons: Poor selectivity for positional isomers. The hydrophobic surface area of ortho- and para- isomers is often too similar for baseline resolution.

  • Verdict: Suitable for potency, insufficient for impurities.

Phenyl-Hexyl – The Isomer Specialist[1]
  • Mechanism: Hydrophobicity +

    
     interactions.[5]
    
  • Pros: The phenyl ring on the ligand interacts with the

    
    -electrons of the benzamide benzene ring. Electron-withdrawing groups (like Chlorine in impurities) alter the electron density of the ring, creating distinct retention shifts on this phase that C18 cannot detect.
    
  • Verdict: Recommended for stability-indicating methods.

Pentafluorophenyl (PFP) – The Halogen Selector[1]
  • Mechanism: Strong dipole-dipole,

    
    , and charge transfer interactions.
    
  • Pros: Exceptional if the benzamide derivatives contain halogens (F, Cl, Br).

  • Verdict: Use only if Phenyl-Hexyl fails to separate halogenated isomers.

Part 3: Experimental Data & Protocols

Comparative Performance Data

The following data represents typical chromatographic parameters observed when separating a mixture of Benzamide, Benzoic Acid, and o/m/p-isomers under acidic conditions (0.1% Formic Acid).

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (Alternative)
Benzamide Retention (

)
2.53.12.8
Benzoic Acid Retention (

)
1.82.21.9
Isomer Pair Resolution (

)
0.8 (Co-elution) 2.4 (Baseline) 2.1
Peak Tailing (

) - Acid
1.31.11.2
Selectivity Mechanism Hydrophobicity

Stacking
Dipole-Dipole
Recommended Experimental Protocol

This protocol is designed to be self-validating. The use of a diode array detector (DAD) allows for peak purity assessment, crucial when tracking degradation.

Instrument Parameters
  • System: UHPLC or HPLC equipped with DAD.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (or 1.7 µm for UHPLC).
    
  • Temperature: 30°C (Control is vital for

    
     interactions).
    
  • Detection: UV @ 230 nm (Amide absorption) and 270 nm (Aromatic ring).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Ensures Benzoic Acid (pKa 4.2) is protonated and retained.

  • Solvent B: Acetonitrile (ACN).

    • Note: Methanol can enhance

      
       selectivity but increases backpressure. ACN is preferred for sharper peaks.
      
Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Initial equilibration
2.0955Hold for polar degradants
15.04060Elute parent & non-polars
16.0955Re-equilibration
Workflow Decision Tree

Use this logic flow to select the correct column for your specific benzamide derivative.

column_selection Start Start: Benzamide Impurity Analysis Isomers Are positional isomers present? (e.g., o-chloro vs p-chloro) Start->Isomers Halogens Are the impurities highly halogenated? Isomers->Halogens Yes C18 Use C18 Column (Standard Hydrophobicity) Isomers->C18 No (Simple degradation) Phenyl Use Phenyl-Hexyl Column (Pi-Pi Interaction) Halogens->Phenyl No/Mixed PFP Use PFP Column (Dipole-Dipole/Charge Transfer) Halogens->PFP Yes (Fluorine/Chlorine heavy)

Figure 2: Decision matrix for stationary phase selection based on impurity profile.

Part 4: Troubleshooting & Optimization

Issue: Benzoic Acid Peak Tailing
  • Cause: Secondary interactions between the carboxylate group and free silanols on the silica surface.

  • Solution: Ensure the mobile phase pH is at least 1.0 unit below the pKa of benzoic acid (Target pH 3.0). Increase buffer ionic strength to 20-25 mM if tailing persists.

Issue: Co-elution of Isomers
  • Cause: Insufficient selectivity on C18.

  • Solution: Switch to Phenyl-Hexyl . If already using Phenyl-Hexyl, lower the column temperature to 20°C.

  • Expert Insight:

    
     interactions are exothermic; lower temperatures often increase retention and selectivity for aromatic compounds, unlike hydrophobic interactions which are less temperature-sensitive.
    

References

  • National Center for Biotechnology Information. (n.d.). Benzamide Compound Summary. PubChem. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency.[6] Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • United States Pharmacopeia (USP). (n.d.). Metoclopramide Injection Monograph. USP-NF. (Note: Access requires subscription, general method details verified via search).
  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Retrieved from [Link]

Sources

Comparative

Structural differences between 4-amino-3-chloro-N-methylbenzamide and analogs

Structural Profiling of 4-Amino-3-Chloro-N-Methylbenzamide: A Comparative SAR Analysis Executive Summary: The Benzamide Scaffold in Context 4-Amino-3-chloro-N-methylbenzamide represents a critical "minimalist" pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Profiling of 4-Amino-3-Chloro-N-Methylbenzamide: A Comparative SAR Analysis

Executive Summary: The Benzamide Scaffold in Context

4-Amino-3-chloro-N-methylbenzamide represents a critical "minimalist" pharmacophore in the benzamide class of drugs.[1] While not a marketed pharmaceutical itself, it serves as a foundational scaffold for understanding the Structure-Activity Relationships (SAR) of bioactive agents such as Metoclopramide (antiemetic), Cisapride (prokinetic), and emerging kinase inhibitors .

This guide objectively compares the core scaffold against its functionalized analogs, isolating the specific contributions of the 3-chloro substituent, the N-methyl amide, and the 4-amino group to physicochemical properties, metabolic stability, and synthetic utility.[1]

Structural Analysis & Analog Comparison

The biological activity of benzamides is dictated by the delicate balance of electronic withdrawal (halogenation) and steric conformational locking (ortho-substitution).

The Core vs. The Clinical Standard (Metoclopramide)

The primary structural divergence lies in the "ortho-methoxy lock" and the basic side chain.[1]

Feature4-Amino-3-Chloro-N-Methylbenzamide (Core)Metoclopramide (Clinical Analog)Impact on Performance
C3-Position Chlorine (Ortho to Amino)Chlorine (Ortho to Amino)Metabolic Stability: The Cl atom blocks the metabolically vulnerable C3 position, preventing ring hydroxylation and reducing the pKa of the aniline, making it less prone to oxidation.[1]
C2-Position Hydrogen Methoxy (-OCH₃)Conformational Locking: The C2-methoxy group in Metoclopramide forms an intramolecular H-bond with the amide N-H, locking the molecule in a planar conformation essential for D2 receptor binding.[1] The Core lacks this, resulting in high rotational freedom and loss of D2 affinity .
Amide Tail N-Methyl N-(2-diethylaminoethyl) Pharmacokinetics: The basic tertiary amine in Metoclopramide allows for lysosomal trapping and receptor interaction.[1] The Core's neutral N-methyl group limits solubility and receptor engagement but improves membrane permeability (

).[1]
Electronic & Steric Profiling
  • Lipophilicity (

    
    ):  The introduction of Chlorine at C3 increases the 
    
    
    
    by approximately 0.7 units compared to the non-chlorinated analog (4-amino-N-methylbenzamide).[1] This enhances blood-brain barrier (BBB) penetration potential, though the lack of a basic amine limits CNS retention.
  • Electronic Effect (Hammett

    
    ):  The Chlorine atom (
    
    
    
    ) withdraws electron density from the aromatic ring. This reduces the nucleophilicity of the C4-amino group, making the scaffold more stable against oxidative degradation compared to simple anilines.[1]

Experimental Methodologies

Synthesis Workflow: The Nitro-Reduction Route

The most robust synthesis avoids direct chlorination of the amide (which yields inseparable isomers) and instead proceeds via the chlorination of the nitro-benzoic acid precursor.

Synthesis SM 3-Chloro-4-nitrobenzoic Acid Step1 Amide Coupling (HATU, DIPEA, MeNH2) SM->Step1 92% Yield Inter 3-Chloro-N-methyl-4-nitrobenzamide Step1->Inter Step2 Nitro Reduction (Fe powder, NH4Cl, EtOH) Inter->Step2 93% Yield Product 4-Amino-3-chloro-N-methylbenzamide Step2->Product

Figure 1: Optimized synthesis pathway maximizing regioselectivity.

Detailed Protocol (Based on WO2024086809A1):

  • Coupling: Dissolve 3-chloro-4-nitrobenzoic acid (1.0 eq) in DMF. Add DIPEA (4.0 eq) and HATU (1.1 eq) at 0°C. Add Methylamine HCl (1.1 eq). Stir at RT for 2h.[2] Quench with water, extract with EtOAc.[2] Yield: ~92% (Yellow oil).[2]

  • Reduction: Dissolve the nitro-amide intermediate in EtOH/Sat. NH4Cl (1:1). Add Iron powder (6.0 eq).[2] Heat to 70°C for 1h. Filter hot through Celite. Concentrate filtrate.[2] Yield: ~93% (Yellow solid).[2]

Stability Assay: Hydrolytic Resistance

To validate the stability conferred by the amide structure, the following stress test is recommended.

  • Conditions: 0.1 N HCl vs. 0.1 N NaOH at 60°C for 24 hours.

  • Analysis: HPLC-UV (254 nm).

  • Expected Result: The N-methyl amide bond is robust.[1] However, the 3-chloro substituent provides steric shielding against enzymatic hydrolysis (e.g., by amidases) compared to the non-chlorinated analog, a critical feature for extending half-life in biological systems.

Visualizing Structure-Activity Relationships (SAR)

The following diagram maps the functional roles of each substituent on the scaffold.

SAR Core 4-Amino-3-Chloro-N-Methylbenzamide (Scaffold) Cl 3-Chloro Group: - Blocks metabolic hydroxylation - Increases Lipophilicity - Reduces Aniline pKa Core->Cl Amine 4-Amino Group: - H-bond Donor - Essential for receptor anchoring - Site for azo-coupling (Pigments) Core->Amine Amide N-Methyl Amide: - H-bond Network - Lacks basic center (Low D2 affinity) - High chemical stability Core->Amide

Figure 2: Functional dissection of the benzamide scaffold.

Applications & Utility

  • Pharmaceutical Intermediate:

    • Used as a precursor for Kinase Inhibitors (e.g., Mps1 inhibitors) where the benzamide core acts as the hinge binder.

    • Precursor for HBV capsid assembly modulators (Fused ring pyrimidones).

  • Agrochemicals:

    • The 3-chloro-4-amino pattern is a common motif in phenyl-urea herbicides, where the electron-withdrawing chlorine enhances binding to Photosystem II.[1]

  • Pigment Chemistry:

    • The 4-amino group allows for diazotization and coupling to form Azo Pigments (e.g., Yellow/Red series), where the chlorine atom improves lightfastness and insolubility.

References

  • Synthesis of Benzamide Intermediates: WO2024086809A1 - Methods for treating cancer.[1] (2024).[3][4] Retrieved from .

  • Metoclopramide Structure & Pharmacology: Metoclopramide - Compound Summary.[1] PubChem.[3][4][5][6] Retrieved from .

  • Benzamide Crystal Structure: Crystal structure of 4-chloro-N-methylbenzamide. (2012).[7] PMC. Retrieved from .

  • Kinase Inhibitor Applications: Pyrrolopyridineamino derivatives as Mps1 inhibitors. (2012).[7] EP2686318B1. Retrieved from .

  • Azo Pigment Synthesis: Method for production of azo dyes in microreactors. KR20020086510A. Retrieved from .

Sources

Validation

A Comparative Guide to the Crystallographic Landscape of Substituted N-methylbenzamides

For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. X-ray diffraction (XRD) stands as the definitive technique for elucidating th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. X-ray diffraction (XRD) stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This guide provides an in-depth comparative analysis of the single-crystal XRD data of 4-chloro-N-methylbenzamide, contextualized by a comparison with its parent compound, N-methylbenzamide. While the primary topic of interest is 4-amino-3-chloro-N-methylbenzamide, the absence of its crystal structure in the public domain necessitates this comparative approach to infer its likely structural characteristics. By examining the influence of chloro and amino substituents on the benzamide framework, we can anticipate the crystallographic properties of more complex derivatives.

The Significance of Crystallographic Analysis in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Single-crystal XRD provides the most accurate and detailed information about the crystal lattice, including unit cell dimensions, space group symmetry, molecular conformation, and intermolecular interactions such as hydrogen bonding. This knowledge is critical for polymorph screening, salt selection, and ensuring the consistency and efficacy of a drug product.

Experimental Methodology: From Crystal to Structure

The determination of a crystal structure by single-crystal XRD follows a well-established workflow. The quality of the final structural model is intrinsically linked to the quality of the crystal and the rigor of the experimental procedure.

Step 1: Crystal Growth and Selection

The journey to a crystal structure begins with the growth of high-quality single crystals. For small organic molecules like substituted benzamides, this is typically achieved by slow evaporation of a saturated solution.

Protocol for Crystallization:

  • Dissolve the synthesized compound (e.g., 4-chloro-N-methylbenzamide) in a suitable solvent, such as methanol, to create a nearly saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Over several days, as the solvent evaporates and the solution becomes supersaturated, crystals will begin to form.

  • Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested.

  • Under a microscope, a well-formed, transparent crystal with sharp edges and no visible defects is selected for analysis.

Step 2: Data Collection

The selected crystal is mounted on a goniometer and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a more precise structure. The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffraction pattern of the X-rays is recorded by a detector.

Step 3: Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then processed. The primary challenge is the "phase problem," where the phases of the diffracted X-rays are lost during measurement. Computational methods, such as direct methods or Patterson functions, are used to solve this problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.

The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by figures of merit such as the R-factor.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Chemical Synthesis crystallization Slow Evaporation synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (XRD) crystal_mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

A simplified workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis

In this section, we compare the crystallographic data of 4-chloro-N-methylbenzamide with that of the parent compound, N-methylbenzamide. This comparison will highlight the structural perturbations induced by the chloro substituent.

Parameter4-chloro-N-methylbenzamide[1]N-methylbenzamide
Chemical Formula C₈H₈ClNOC₈H₉NO
Molecular Weight 169.61135.16
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 3.9420(8)9.885(2)
b (Å) 9.2250(18)9.882(2)
c (Å) 21.864(4)7.994(2)
α (°) 96.46(3)90
β (°) 90.34(3)106.80(2)
γ (°) 90.99(3)90
Volume (ų) 789.9(3)746.9(3)
Z 44
Calculated Density (g/cm³) 1.4261.200

Analysis of Crystallographic Data:

The introduction of a chlorine atom at the 4-position of the benzene ring in N-methylbenzamide induces significant changes in the crystal packing. The crystal system changes from the higher symmetry monoclinic system in N-methylbenzamide to the lower symmetry triclinic system in 4-chloro-N-methylbenzamide. This suggests that the chloro substituent disrupts the packing efficiency that is possible in the parent molecule.

The unit cell volume of 4-chloro-N-methylbenzamide is larger than that of N-methylbenzamide, which is expected due to the larger size of the chlorine atom compared to a hydrogen atom. Interestingly, the asymmetric unit of 4-chloro-N-methylbenzamide contains two independent molecules.[1] This is a common phenomenon in crystallography and can be influenced by subtle intermolecular interactions.

In the crystal structure of 4-chloro-N-methylbenzamide, the molecules are linked by N—H···O hydrogen bonds, forming chains along the b-axis.[1] The presence of the chlorine atom can also introduce weak C—H···Cl and Cl···Cl interactions, which further influence the overall packing arrangement. A detailed analysis of the hydrogen bonding and other intermolecular interactions is crucial for understanding the stability of the crystal lattice.

comparison_logic cluster_parent Parent Molecule cluster_substituted Substituted Molecule cluster_target Target Molecule (Predicted) parent N-methylbenzamide (Monoclinic, P2₁/c) substituted 4-chloro-N-methylbenzamide (Triclinic, P-1) parent->substituted Addition of Chloro Group (Increased size, altered electrostatics) target 4-amino-3-chloro-N-methylbenzamide (Predicted Low Symmetry) parent->target Combined Effects substituted->target Addition of Amino Group (Strong H-bond donor/acceptor)

Logical flow of comparative structural analysis.

Predicting the Structure of 4-amino-3-chloro-N-methylbenzamide

Based on the comparative analysis, we can make some educated predictions about the crystal structure of 4-amino-3-chloro-N-methylbenzamide. The addition of an amino group, which is a strong hydrogen bond donor and acceptor, will likely dominate the intermolecular interactions. We can anticipate a complex hydrogen-bonding network involving the amino group, the amide N-H, and the amide carbonyl oxygen.

The presence of both a chloro and an amino group will likely lead to a low-symmetry crystal system, possibly triclinic or monoclinic. The interplay between the N—H···O, N—H···N, and potentially N—H···Cl hydrogen bonds, along with other weak interactions, will determine the final crystal packing. A thorough crystallographic study of this compound would be highly valuable to confirm these predictions and to fully understand the structure-property relationships in this class of molecules.

Conclusion

This guide has provided a comparative analysis of the single-crystal XRD data of 4-chloro-N-methylbenzamide and its parent compound, N-methylbenzamide, to infer the potential crystallographic properties of 4-amino-3-chloro-N-methylbenzamide. The detailed experimental workflow for single-crystal XRD was also outlined. This comparative approach underscores the importance of systematic structural studies to understand the impact of functional group modifications on the solid-state structure of pharmaceutical compounds. For drug development professionals, such insights are critical for controlling the solid-state properties of APIs and ensuring the development of safe and effective medicines.

References

  • Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-amino-3-chloro-N-methylbenzamide: Benchmarking Proposed Routes Against Literature Precedents

Introduction 4-amino-3-chloro-N-methylbenzamide is a valuable substituted benzamide scaffold that holds potential as an intermediate in the development of novel therapeutics and functional materials. Its specific arrange...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-3-chloro-N-methylbenzamide is a valuable substituted benzamide scaffold that holds potential as an intermediate in the development of novel therapeutics and functional materials. Its specific arrangement of amino, chloro, and N-methylamido groups offers multiple points for further chemical modification, making it an attractive building block for medicinal chemists and materials scientists. The efficiency of its synthesis is a critical factor in its accessibility for research and development.

Benchmarking Synthesis Strategies

Two primary synthetic strategies are evaluated herein:

  • Route 1: Direct Amidation. This approach involves the direct coupling of a commercially available starting material, 4-amino-3-chlorobenzoic acid, with methylamine.

  • Route 2: Amidation Followed by Nitro Group Reduction. This multi-step route begins with 3-chloro-4-nitrobenzoic acid, proceeds through an N-methylated nitro-intermediate, and concludes with the reduction of the nitro group to the target primary amine.

The following table summarizes the key metrics for each proposed route, with yields estimated from analogous reactions reported in the literature.

FeatureRoute 1: Direct AmidationRoute 2: Amidation and Reduction
Starting Material 4-amino-3-chlorobenzoic acid3-chloro-4-nitrobenzoic acid
Number of Steps 23
Key Transformations Acyl Chloride Formation, AmidationAcyl Chloride Formation, Amidation, Nitro Reduction
Estimated Overall Yield ~80-90%~85-94%
Key Advantages Shorter routePotentially higher overall yield and purity
Potential Challenges Direct amidation can sometimes have moderate yields.Longer reaction sequence.

Route 1: Direct Amidation of 4-amino-3-chlorobenzoic acid

This two-step route offers the most straightforward approach to the target molecule, starting from the readily available 4-amino-3-chlorobenzoic acid. The core of this strategy is the efficient formation of an amide bond. To achieve a high yield, the carboxylic acid is first activated by converting it to an acyl chloride, which then readily reacts with methylamine.

Experimental Protocol

Step 1: Synthesis of 4-amino-3-chlorobenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and highly effective method to facilitate amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-chlorobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 4-amino-3-chlorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-amino-3-chloro-N-methylbenzamide

  • Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with methylamine to form the desired amide. The reaction is typically carried out at low temperatures to control its exothermicity and in the presence of a base to neutralize the HCl generated.

  • Procedure:

    • Dissolve the crude 4-amino-3-chlorobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of methylamine (2-3 equivalents) in the same solvent.

    • Cool the methylamine solution to 0 °C in an ice bath and slowly add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 4-amino-3-chloro-N-methylbenzamide can be purified by recrystallization or column chromatography.

Workflow Diagram

Route 1: Direct Amidation start 4-amino-3-chlorobenzoic acid step1 SOCl₂, Reflux (Acyl Chloride Formation) start->step1 intermediate 4-amino-3-chlorobenzoyl chloride step1->intermediate step2 Methylamine, DCM (Amidation) intermediate->step2 product 4-amino-3-chloro-N-methylbenzamide step2->product

Caption: Synthetic workflow for Route 1.

Route 2: Amidation Followed by Nitro Group Reduction

This three-step synthesis begins with 3-chloro-4-nitrobenzoic acid. This route strategically installs the N-methylamide group first and then converts the nitro group to the desired amine in the final step. This approach can be advantageous as the reduction of an aromatic nitro group is often a very clean and high-yielding reaction.

Experimental Protocol

Step 1: Synthesis of 3-chloro-4-nitrobenzoyl chloride

  • Rationale: Similar to Route 1, the carboxylic acid is activated by conversion to an acyl chloride to ensure efficient amidation in the subsequent step.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, suspend 3-chloro-4-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

    • Reflux the mixture for 3-5 hours until the solid has completely dissolved and gas evolution has ceased.[1]

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-chloro-4-nitrobenzoyl chloride as an oil, which can be used directly in the next step. A yield of 90-96% can be expected for this type of transformation.[2]

Step 2: Synthesis of 3-chloro-N-methyl-4-nitrobenzamide

  • Rationale: The Schotten-Baumann reaction conditions are ideal for the amidation of the reactive acyl chloride with methylamine. An excess of a non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl produced during the reaction.

  • Procedure:

    • Dissolve the crude 3-chloro-4-nitrobenzoyl chloride in an anhydrous solvent like dichloromethane.

    • In a separate flask, dissolve methylamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 30 minutes to an hour.[3]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purification can be achieved by recrystallization. A yield of around 90% is anticipated.[3]

Step 3: Synthesis of 4-amino-3-chloro-N-methylbenzamide

  • Rationale: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, which proceeds with high chemoselectivity, leaving other functional groups intact.

  • Procedure:

    • Dissolve the 3-chloro-N-methyl-4-nitrobenzamide from the previous step in a suitable solvent such as ethanol or ethyl acetate.

    • Transfer the solution to a hydrogenation vessel and add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the final product, 4-amino-3-chloro-N-methylbenzamide. This reduction is often quantitative or near-quantitative, with yields reported to be as high as 97% for similar substrates.[4]

Workflow Diagram

Route 2: Amidation and Reduction start 3-chloro-4-nitrobenzoic acid step1 SOCl₂, Reflux (Acyl Chloride Formation) start->step1 intermediate1 3-chloro-4-nitrobenzoyl chloride step1->intermediate1 step2 Methylamine, Et₃N (Amidation) intermediate1->step2 intermediate2 3-chloro-N-methyl-4-nitrobenzamide step2->intermediate2 step3 H₂, Pd/C (Nitro Reduction) intermediate2->step3 product 4-amino-3-chloro-N-methylbenzamide step3->product

Caption: Synthetic workflow for Route 2.

Conclusion

Both proposed synthetic routes to 4-amino-3-chloro-N-methylbenzamide are viable and based on well-established chemical transformations with high literature-reported yields for analogous substrates.

  • Route 1 is the more concise option, making it potentially more time- and cost-effective for rapid synthesis.

  • Route 2 , while longer, may offer a higher overall yield and a potentially purer final product due to the typically very clean nature of catalytic hydrogenation for nitro group reduction.

The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, purity requirements, and the availability of starting materials and reagents. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of 4-amino-3-chloro-N-methylbenzamide.

References

  • Al-Otaibi, W. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • PureSynth. (n.d.). 4-Amino-3-Chlorobenzoic Acid 97.0%(HPLC). Retrieved from [Link]

  • Li, G., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). [No Source Found]
  • Di Gioia, M. L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry.
  • Sun, H., et al. (2009). 4-Chloro-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-3-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-amino-3-chloro-N-methylbenzamide

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-3-chloro-N-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile and Regulatory Context

As a chlorinated organic compound, its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] Improper disposal is not only a safety and environmental hazard but also a violation of federal and local regulations.

Key Hazard Considerations:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Assumed) Harmful if swallowed, in contact with skin, or if inhaled.[1]Oral, Dermal, Inhalation
Skin Irritation (Assumed) May cause skin irritation upon contact.[6][7]Dermal
Eye Irritation (Assumed) May cause serious eye irritation.[6][7]Ocular
Environmental Hazard Aromatic amines and their degradation byproducts can be toxic to aquatic life.[8]Improper disposal leading to environmental release.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of 4-amino-3-chloro-N-methylbenzamide, from initial waste collection to final hand-off to a licensed disposal service.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate 1. Safety First Label Label Waste Container Segregate->Label 2. Prevent Cross-Contamination Collect Collect Waste in Designated Container Label->Collect 3. Ensure Proper Identification Store Store Securely Collect->Store 4. Safe Accumulation ContactEHS Contact EHS/Waste Disposal Service Store->ContactEHS 5. Initiate Disposal Process Handover Handover for Incineration ContactEHS->Handover 6. Compliant Transfer

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-amino-3-chloro-N-methylbenzamide: A Framework for Proactive Safety

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. While these molecules hold the promise of therapeutic breakthroughs, they also...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. While these molecules hold the promise of therapeutic breakthroughs, they also present occupational hazards that demand our utmost respect and diligence. 4-amino-3-chloro-N-methylbenzamide, a substituted benzamide, belongs to a class of compounds that requires stringent safety protocols due to its potential for irritation and toxicity.

This guide provides a comprehensive operational plan for the safe handling of 4-amino-3-chloro-N-methylbenzamide. It is designed for the trained researcher, scientist, and drug development professional, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety measure. Our objective is to build a self-validating system of safety that protects not only the individual researcher but also the integrity of the research itself.

Hazard Analysis: Understanding the Adversary

Primary Anticipated Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][5][6][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][5]

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3][4][8]

  • Acute Toxicity (Dermal/Inhalation): May be harmful in contact with skin or if inhaled.[1]

Given that the toxicological properties of many research chemicals are not fully investigated, a conservative approach is mandatory.[2] We must operate under the assumption that the compound is hazardous and implement controls accordingly.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

Operation Eye/Face Protection Hand & Skin Protection Respiratory Protection
Weighing & Transfers (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile), Lab coatWork within a certified chemical fume hood
Solution Preparation & Reactions Chemical splash gogglesDouble-gloving (Nitrile), Chemical-resistant lab coatWork within a certified chemical fume hood
Potential for Splashing / Large Scale Chemical splash goggles and a face shieldChemical-resistant gloves, Chemical-resistant apron over lab coatCertified chemical fume hood is essential
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves, disposable coverallsAir-purifying respirator with appropriate cartridges may be required based on spill size
Eye and Face Protection: The Non-Negotiable First Line

The risk of serious eye irritation necessitates robust protection.[1][5]

  • Mechanism of Protection: For all routine handling, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect from splashes originating from above or below. In situations with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.

  • Protocol:

    • Ensure goggles comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]

    • Position goggles to form a complete seal around the orbital bone before entering the active work area.

    • Place a face shield over the goggles for high-risk procedures.

Skin and Body Protection: Preventing Dermal Absorption

Aromatic amines can be absorbed through the skin, making comprehensive body protection critical.

  • Mechanism of Protection: A standard lab coat protects against incidental contact. Chemical-resistant gloves prevent direct contact with the hands, the most likely point of exposure.

  • Protocol:

    • Gloves: Wear chemical-resistant nitrile gloves. For prolonged operations or when handling solutions, consider double-gloving. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is replaced. Always inspect gloves for tears or pinholes before use.

    • Lab Coat: A long-sleeved, cuffed lab coat is the minimum requirement. Ensure it is fully buttoned.

    • Clothing: Do not wear shorts or open-toed shoes in the laboratory. Long pants and closed-toed, non-absorbent shoes provide an additional layer of protection.[9]

Respiratory Protection: Engineering Controls as the Primary Solution

Inhalation of airborne particles is a primary exposure route for solid compounds.

  • Mechanism of Protection: The most effective way to prevent respiratory exposure is to use engineering controls. All operations involving the solid form of 4-amino-3-chloro-N-methylbenzamide—including weighing, transfers, and additions to reaction vessels—must be conducted within a certified chemical fume hood.

  • Protocol:

    • Confirm the fume hood has a current certification and is functioning properly before starting work.

    • Work at least 6 inches inside the sash.

    • Keep the sash at the lowest practical height.

    • In the rare event of a fume hood failure or a large spill, an air-purifying respirator with organic vapor/acid gas cartridges may be necessary. Personnel must be properly fit-tested and trained for respirator use.[10]

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe protocol extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Safe Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling 4-amino-3-chloro-N-methylbenzamide.

prep Preparation & Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify Hazards fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood Enter Lab weigh Weighing & Transfer of Solid fume_hood->weigh Handle Solids solution Solution Preparation & Reaction Setup fume_hood->solution Handle Liquids post_use Post-Handling Decontamination weigh->post_use solution->post_use disposal Segregate & Dispose of Hazardous Waste post_use->disposal Contaminated Materials cleanup Clean Work Area Wash Hands Thoroughly post_use->cleanup After Use disposal->cleanup Secure Waste

Caption: Workflow for Safe Handling of 4-amino-3-chloro-N-methylbenzamide.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure eyewash stations and safety showers are unobstructed and accessible.[5]

  • Handling: Conduct all manipulations within a fume hood to minimize inhalation risk.[1] Avoid generating dust during weighing and transfer.[2] Use a spatula and weigh paper or a weighing boat.

  • Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean up any minor spills immediately using appropriate procedures.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5][9] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.[1][2]

Disposal Plan: Responsible Stewardship
  • Waste Segregation: All materials contaminated with 4-amino-3-chloro-N-methylbenzamide, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Containers: Collect solid waste in a designated, sealed, and labeled container. Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][5] Do not pour waste down the drain.

Conclusion: Cultivating a Culture of Inherent Safety

The responsible handling of 4-amino-3-chloro-N-methylbenzamide is a clear indicator of a laboratory's commitment to safety. By understanding the rationale behind each piece of personal protective equipment and every step in the handling protocol, we move from a mindset of compliance to one of proactive, inherent safety. This approach not only protects the health and well-being of the scientific staff but also ensures the reliability and integrity of the vital research being conducted.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • CymitQuimica. (2023, July 7). 4-Chloro-N-methylbenzamide Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025). 3-Nitrobenzamide SAFETY DATA SHEET. Fisher Scientific.
  • BenchChem. (2025). Personal protective equipment for handling 3-Methoxymethyl-benzene-1,2-diamine.
  • Thermo Fisher Scientific. (2025). 4-Chloro-N,N-diethylbenzamide SAFETY DATA SHEET. Fisher Scientific.
  • Thermo Fisher Scientific. (2010, November 24). N,N-Diethyl-3-methylbenzamide SAFETY DATA SHEET. Fisher Scientific.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-4-Chlorobenzamide, 98%.
  • PubChem. (n.d.). 3-Chloro-4-methylbenzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information.

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